2-Fluoro-4-isopropoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYMPARUPZDGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379077 | |
| Record name | 2-Fluoro-4-isopropoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-81-2 | |
| Record name | 2-Fluoro-4-(1-methylethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-isopropoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-fluoro-4-(1-methylethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluoro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-isopropoxybenzoic acid, identified by the CAS Number 289039-81-2, is a fluorinated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The strategic incorporation of a fluorine atom and an isopropoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development.
Physicochemical and Structural Data
The structural and physical properties of this compound are summarized in the table below. These characteristics are crucial for its application in organic synthesis and for predicting its behavior in biological systems.
| Property | Value |
| CAS Number | 289039-81-2 |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| IUPAC Name | This compound |
| Appearance | White solid (predicted) |
| Boiling Point | 281.1 ± 20.0 °C at 760 mmHg (Predicted) |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.72 ± 0.10 (Predicted) |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
2-Fluoro-4-hydroxybenzoic acid
-
Isopropyl bromide (2-bromopropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 10-15 minutes.
-
Alkylation: Add isopropyl bromide (1.2-1.5 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Acidify the aqueous mixture to a pH of 2-3 using 1 M HCl. A precipitate may form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which can in turn positively affect a compound's pharmacokinetic and pharmacodynamic profile.
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its precursor, 2-fluoro-4-hydroxybenzoic acid, has been used in the synthesis of an immunoadjuvant for cancer immunotherapy.[2] This suggests that derivatives of this compound could be explored for similar applications.
Furthermore, fluorinated benzoic acids are key intermediates in the synthesis of a wide range of pharmaceuticals. For instance, derivatives of 2-fluorobenzoic acid have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.
Hypothetical Signaling Pathway Involvement
Given the prevalence of fluorinated aromatic acids in non-steroidal anti-inflammatory drugs (NSAIDs), a plausible, albeit hypothetical, application for a derivative of this compound could be in the modulation of inflammatory pathways. The following diagram illustrates a simplified representation of the cyclooxygenase (COX) pathway, a common target for such compounds.
Caption: Hypothetical inhibition of the COX pathway by a drug candidate.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its unique combination of a fluorinated aromatic ring and a carboxylic acid functional group makes it an attractive starting material for the synthesis of complex molecules with desirable pharmacological properties. While further research is needed to fully elucidate its specific biological activities, the established importance of fluorinated benzoic acids in medicinal chemistry underscores the potential of this compound in the development of next-generation therapeutics.
References
2-Fluoro-4-isopropoxybenzoic acid molecular weight
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of this compound, with a primary focus on its molecular weight. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise information for their work.
Introduction
This compound is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a fluorine atom, an isopropoxy group, and a carboxylic acid moiety on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The precise molecular weight and other physicochemical characteristics are fundamental for its application in synthesis, analytical testing, and formulation development.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. These properties are critical for predicting the behavior of the compound in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 198.19 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₁FO₃ | [1][2] |
| CAS Number | 289039-81-2 | [1][2] |
| Boiling Point (Predicted) | 281.1 ± 20.0 °C | [3] |
| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.72 ± 0.10 | [3] |
Experimental and Computational Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from procedures for similar fluorinated benzoic acids. A common method involves the alkylation of a di-substituted phenol followed by oxidation or carboxylation.
Protocol for Synthesis:
-
Alkylation: 2-Fluoro-4-hydroxybenzoic acid is treated with 2-bromopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the Williamson ether synthesis, yielding the isopropyl ether.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent, such as ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Determination of Molecular Weight
3.2.1. Computational Method
The molecular weight of a compound can be calculated from its molecular formula by summing the atomic weights of the constituent atoms.[4][5]
Protocol for Calculation:
-
Identify the Molecular Formula: The molecular formula for this compound is C₁₀H₁₁FO₃.[1][2]
-
Determine Atomic Weights: Obtain the atomic weights of carbon (C), hydrogen (H), fluorine (F), and oxygen (O) from the periodic table.
-
Calculate Molecular Weight:
-
(10 × Atomic Weight of C) + (11 × Atomic Weight of H) + (1 × Atomic Weight of F) + (3 × Atomic Weight of O)
-
(10 × 12.011) + (11 × 1.008) + (1 × 18.998) + (3 × 15.999) = 198.19 g/mol
-
3.2.2. Experimental Method: Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is a highly accurate method for determining the molecular weight of a compound.[4][6]
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The resulting ions are separated in a mass analyzer based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the molecular ion.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the determination of the molecular weight of this compound.
References
- 1. This compound | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:289039-81-2 | Chemsrc [chemsrc.com]
- 3. 2-FLUORO-4-ISO-PROPYLOXYBENZOIC ACID CAS#: 289039-81-2 [amp.chemicalbook.com]
- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 5. Calculating Molecular Weight [chemcollective.org]
- 6. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
In-Depth Technical Guide: Physical Properties of 2-Fluoro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known and predicted physical properties of 2-Fluoro-4-isopropoxybenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this document primarily presents predicted values and outlines generalized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the key physical property data available for this compound.
| Physical Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₃ | PubChem[1] |
| Molecular Weight | 198.19 g/mol | PubChem[1] |
| Boiling Point | 281.1 ± 20.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 3.72 ± 0.10 (Predicted) | ChemicalBook[2] |
| Storage Temperature | 2-8°C or -20°C | ChemicalBook, United States Biological[2][3] |
Experimental Protocols: A Generalized Approach
1. Melting Point Determination:
A calibrated digital melting point apparatus would be the preferred instrument. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. A narrow melting range is indicative of high purity.
2. Boiling Point Determination:
For the determination of the boiling point, a distillation apparatus would be employed. The compound would be heated in a flask connected to a condenser. A thermometer placed at the vapor-liquid equilibrium point would record the temperature at which the liquid boils under atmospheric pressure. For small sample sizes, a micro-boiling point apparatus can be utilized.
3. Density Measurement:
The density of this compound, a solid at room temperature, can be determined using a gas pycnometer, which measures the volume of the solid by displacement of an inert gas. The density is then calculated by dividing the mass of the sample by the measured volume.
4. Solubility Assessment:
A qualitative and quantitative solubility analysis would be performed. This involves adding a known mass of the compound to a specific volume of various solvents (e.g., water, ethanol, acetone, dichloromethane) at a controlled temperature. The mixture is agitated until saturation is reached. For quantitative analysis, the concentration of the dissolved compound in the supernatant can be determined using techniques such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
5. pKa Determination:
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.
Generalized Workflow for Physical Property Characterization
The following diagram illustrates a generalized workflow for the systematic characterization of the physical properties of a novel organic compound like this compound.
Caption: Generalized workflow for physical property characterization.
References
A Technical Guide to the Solubility of 2-Fluoro-4-isopropoxybenzoic Acid
Core Solubility Data
Quantitative solubility data for 2-Fluoro-4-isopropoxybenzoic acid in a range of common solvents at various temperatures is crucial for its application in research and development. The following table provides a structured template for the systematic recording of experimentally determined solubility values.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Data Not Available | ||||
Note: The data in this table is intended to be populated with experimentally determined values.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is widely recognized as the gold standard for determining equilibrium solubility and is the recommended approach for this compound.[1]
Equilibrium Solubility Determination via the Shake-Flask Method
This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.
a. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, buffer solutions at various pH)
-
Volumetric flasks
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., UV/Vis spectrophotometer, HPLC)
b. Procedure:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the chosen solvent in a sealed flask. The excess solid ensures that the solution becomes saturated.
-
Equilibration: The flask is placed in an orbital shaker and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[2] This can take anywhere from 24 to 72 hours, which should be confirmed by measuring the concentration at different time points until it remains constant.[3]
-
Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation or filtration.[4] Care must be taken to avoid any temperature changes during this step that could affect the solubility.
-
Quantification of Solute: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method.
Analytical Quantification Methods
a. UV/Vis Spectroscopy:
-
Wavelength of Maximum Absorbance (λmax) Determination: A solution of this compound of known concentration is prepared in the solvent of interest, and its UV/Vis spectrum is recorded to determine the λmax.
-
Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The saturated solution obtained from the shake-flask method is diluted as necessary to fall within the concentration range of the calibration curve. The absorbance of the diluted sample is measured at the λmax, and its concentration is determined from the calibration curve.[5][6]
b. High-Performance Liquid Chromatography (HPLC):
-
Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength (if using a UV detector).[7]
-
Calibration Curve: A series of standard solutions of this compound with known concentrations are injected into the HPLC system, and the peak areas are recorded. A calibration curve of peak area versus concentration is constructed.
-
Sample Analysis: The saturated solution from the shake-flask experiment is filtered and injected into the HPLC system. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.[8]
Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]
- 2. biorelevant.com [biorelevant.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianjpr.com [asianjpr.com]
- 8. pharmaguru.co [pharmaguru.co]
Spectroscopic Profile of 2-Fluoro-4-isopropoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 2-Fluoro-4-isopropoxybenzoic acid, a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.
Molecular Structure and Properties
This compound possesses the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol .[1][2] Its chemical structure, featuring a carboxylic acid, a fluoro group, and an isopropoxy group attached to a benzene ring, gives rise to a distinct spectroscopic fingerprint.
Key Structural Features:
-
Aromatic Ring: The substituted benzene ring provides a rigid scaffold and characteristic signals in NMR and IR spectroscopy.
-
Carboxylic Acid Group (-COOH): This functional group is readily identifiable by its acidic proton in ¹H NMR and its characteristic carbonyl and hydroxyl stretches in IR spectroscopy.
-
Fluoro Group (-F): The presence of fluorine introduces specific couplings in both ¹H and ¹³C NMR spectra, providing valuable structural information.
-
Isopropoxy Group (-OCH(CH₃)₂): This group exhibits characteristic proton and carbon signals in NMR, including a methine proton and two equivalent methyl groups.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | br s | 1H | -COOH |
| ~7.9 - 8.1 | t | 1H | Ar-H (H6) |
| ~6.8 - 7.0 | dd | 1H | Ar-H (H5) |
| ~6.7 - 6.9 | dd | 1H | Ar-H (H3) |
| ~4.6 - 4.8 | sept | 1H | -OCH(CH₃)₂ |
| ~1.3 - 1.4 | d | 6H | -OCH(CH₃)₂ |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 (d) | -COOH |
| ~160-165 (d) | C-F (C2) |
| ~155-160 | C-O (C4) |
| ~130-135 (d) | C-H (C6) |
| ~115-120 (d) | C-COOH (C1) |
| ~110-115 (d) | C-H (C5) |
| ~100-105 (d) | C-H (C3) |
| ~70-75 | -OCH(CH₃)₂ |
| ~20-25 | -OCH(CH₃)₂ |
d = doublet due to C-F coupling
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 2980-2940 | Medium | C-H stretch (Alkyl) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1620 | Medium | C=C stretch (Aromatic) |
| 1250-1300 | Strong | C-O stretch (Aryl ether) |
| 1100-1200 | Strong | C-F stretch |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 198 | Molecular ion [M]⁺ |
| 181 | [M - OH]⁺ |
| 153 | [M - COOH]⁺ |
| 140 | [M - OCH(CH₃)₂]⁺ |
| 111 | [M - COOH - C₃H₆]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR), is suitable for analysis.[3]
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 512-2048, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Method: The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples.[4][5][6][7]
Instrumentation: A standard FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any adsorbed water.[6]
-
In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample.[4]
-
Transfer a portion of the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[5]
Data Acquisition:
-
Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Method: Electron Ionization (EI) is a suitable method for the analysis of relatively volatile and thermally stable organic compounds.[8][9]
Instrumentation: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation and Introduction:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
For GC-MS analysis, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.
-
Alternatively, for direct probe analysis, a small amount of the solid sample can be placed on the probe, which is then inserted into the ion source and heated to achieve vaporization.[8]
Data Acquisition (EI-MS):
-
Ionization Energy: Standard 70 eV.[8]
-
Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and expected fragments.
-
Ion Source Temperature: Typically 200-250°C.
Visualization of Molecular Structure and Spectral Correlation
The following diagram illustrates the molecular structure of this compound and highlights the key functional groups that correspond to the predicted spectral data.
Caption: Correlation of molecular structure with key predicted spectral features.
References
- 1. This compound | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. rsc.org [rsc.org]
- 4. shimadzu.com [shimadzu.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Substituted Benzoic Acids
For the attention of: Researchers, scientists, and drug development professionals.
December 2025
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of fluorinated benzoic acid derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. While a specific, publicly available crystal structure for 2-Fluoro-4-isopropoxybenzoic acid could not be located at the time of this writing, this document will utilize the detailed crystallographic data of the closely related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid , as a case study. This guide will delineate the experimental protocols for single-crystal X-ray diffraction, present the crystallographic data in a structured format, and provide visualizations of the molecular structure and experimental workflow, thereby offering a foundational understanding for researchers in the field.
Introduction
Substituted benzoic acids are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The introduction of fluorine atoms and other functional groups can significantly influence the molecule's conformation, intermolecular interactions, and ultimately, its solid-state properties and biological activity. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid.[1][2][3] This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal, which are governed by a network of intermolecular interactions such as hydrogen bonding and van der Waals forces.
Molecular Structure of this compound
While the full crystal structure is not available, the molecular connectivity of this compound is well-established. The molecule consists of a benzene ring substituted with a carboxylic acid group, a fluorine atom at the ortho position, and an isopropoxy group at the para position.
Caption: Molecular structure of this compound.
Case Study: Crystal Structure of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid
In the absence of specific data for this compound, we present the crystallographic data for the analogous compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid. This compound shares the 2-fluoro-benzoic acid core, with a methoxycarbonyl group at the 4-position instead of an isopropoxy group. The crystal structure reveals the formation of classical carboxylate inversion dimers linked by pairs of O—H⋯O hydrogen bonds.[4]
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data and refinement parameters for 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[4]
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₉H₇FO₄ |
| Formula Weight | 198.15 |
| Temperature | 296 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 7.536 (7) Å |
| b | 7.591 (7) Å |
| c | 8.523 (8) Å |
| α | 99.480 (14)° |
| β | 108.748 (13)° |
| γ | 99.240 (14)° |
| Volume | 443.3 (7) ų |
| Z | 2 |
| Calculated Density | 1.485 Mg/m³ |
| Absorption Coefficient | 0.13 mm⁻¹ |
| F(000) | 204 |
| Data Collection | |
| Diffractometer | Bruker SMART APEX CCD |
| Reflections Collected | 2526 |
| Independent Reflections | 1535 |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| R-factor [I > 2σ(I)] | 0.066 |
| wR(F²) (all data) | 0.190 |
| Goodness-of-fit on F² | 1.02 |
Table 2: Selected Geometric Parameters.
| Bond / Angle | Length (Å) / Angle (°) |
| Dihedral Angles | |
| Benzene ring to Methoxycarbonyl group | 1.5 (3)° |
| Benzene ring to Carboxyl group | 20.2 (4)° |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow. The protocol described below is a generalized procedure based on standard crystallographic practices and the details provided for the analysis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[4]
Crystal Growth
High-quality single crystals are a prerequisite for successful SC-XRD analysis.[5] For small organic molecules like substituted benzoic acids, slow evaporation of a saturated solution is a common and effective method.
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility. Ethyl acetate was used for the case study compound.[4]
-
Dissolution: Dissolve the purified compound in the chosen solvent, gently warming if necessary to achieve saturation.
-
Evaporation: Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Selection: Once crystals have formed, select a well-formed, transparent crystal with sharp edges, typically in the size range of 0.1-0.3 mm, for analysis.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
The following diagram illustrates the major steps involved in SC-XRD data collection and structure solution.
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology
-
Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head, often using a cryoloop and oil to protect it.[5]
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. For the case study, a Bruker SMART APEX CCD diffractometer was used.[4] The crystal is cooled (often to 100-120 K to reduce thermal motion) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. This is typically achieved using direct methods or Patterson methods, often employing software like SHELXS.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods (e.g., with SHELXL).[4] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical sense. The results are typically reported in a standard format, the Crystallographic Information File (CIF).
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for understanding the methodologies and data presentation associated with the crystallographic analysis of related compounds. The detailed examination of 2-Fluoro-4-(methoxycarbonyl)benzoic acid serves as a valuable proxy, illustrating the key structural features and experimental considerations. For researchers in drug development and materials science, a thorough understanding of the solid-state structure is indispensable for predicting and controlling the physicochemical properties of these important molecules. The protocols and workflows outlined herein provide a clear roadmap for obtaining and interpreting this critical data.
References
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-4-isopropoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The document details a plausible multi-step synthesis pathway, including experimental protocols adapted from analogous procedures, and presents relevant quantitative data in a structured format.
Introduction
This compound (CAS No. 289039-81-2) is a fluorinated aromatic carboxylic acid.[1][2][3][4] The presence of the fluorine atom and the isopropoxy group at specific positions on the benzene ring imparts unique electronic and steric properties, making it a desirable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and liquid crystals.[5] This guide outlines a logical and feasible synthesis route starting from commercially available precursors.
Primary Synthesis Pathway: A Multi-step Approach from 3-Fluorophenol
The most plausible synthetic route to this compound involves a four-step sequence starting from 3-fluorophenol. This pathway includes the protection of the phenolic hydroxyl group, ortho-lithiation and formylation, oxidation of the resulting aldehyde to a carboxylic acid, and finally, etherification to introduce the isopropoxy group.
Figure 1: A proposed multi-step synthesis pathway for this compound starting from 3-fluorophenol.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the primary synthesis pathway, based on analogous reactions found in the literature.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Analogous Yield (%) |
| 1 | Isopropylation | 3-Fluorophenol | 1-Fluoro-3-isopropoxybenzene | 2-Bromopropane, K₂CO₃ | Acetonitrile | 97.1 |
| 2 | Ortho-metalation and Formylation | 1-Fluoro-3-isopropoxybenzene | 2-Fluoro-4-isopropoxybenzaldehyde | n-BuLi, DMF | THF | ~68 |
| 3 | Oxidation | 2-Fluoro-4-isopropoxybenzaldehyde | This compound | KMnO₄ or other oxidizing agents | Acetone/Water | High |
| 3a | Deprotection (Alternative) | 2-Fluoro-4-isopropoxybenzaldehyde | 2-Fluoro-4-hydroxybenzaldehyde | BBr₃ or other deprotecting agents | DCM | High |
| 4a | Isopropylation (Alternative) | 2-Fluoro-4-hydroxybenzoic acid | This compound | 2-Bromopropane, Base | DMF | High |
Experimental Protocols
Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene
This step involves the protection of the phenolic hydroxyl group of 3-fluorophenol via a Williamson ether synthesis.[6]
-
Materials: 3-fluorophenol (1 eq), 2-bromopropane (1.4 eq), potassium carbonate (2.3 eq), acetonitrile.
-
Procedure:
-
To a stirred mixture of 3-fluorophenol and ground potassium carbonate in acetonitrile, slowly add 2-bromopropane at 30-35 °C.
-
Heat the reaction mixture to 80-82 °C and maintain for approximately 14 hours, monitoring the reaction progress by HPLC or TLC.
-
After cooling to room temperature, add water and ethyl acetate.
-
Separate the organic phase, wash with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain 1-fluoro-3-isopropoxybenzene. A yield of approximately 97.1% has been reported for a similar reaction.[6]
-
Step 2: Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde
This step utilizes ortho-directed metalation followed by formylation.
-
Materials: 1-fluoro-3-isopropoxybenzene (1 eq), n-butyllithium (n-BuLi, 1.1 eq), N,N-dimethylformamide (DMF, 1.2 eq), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1-fluoro-3-isopropoxybenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-BuLi dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Add DMF dropwise to the reaction mixture, again maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A similar reaction has been reported with a yield of 68.4%.[6]
-
Step 3: Synthesis of this compound (Direct Oxidation)
This step involves the oxidation of the aldehyde to a carboxylic acid.
-
Materials: 2-fluoro-4-isopropoxybenzaldehyde (1 eq), potassium permanganate (KMnO₄) or another suitable oxidizing agent, acetone, water.
-
Procedure:
-
Dissolve 2-fluoro-4-isopropoxybenzaldehyde in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C with an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Alternative Steps 3a & 4a: Deprotection and Final Isopropylation
An alternative approach involves deprotection of the isopropoxy group to form 2-fluoro-4-hydroxybenzoic acid, followed by a final isopropylation step.
Step 3a: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde and Oxidation to 2-Fluoro-4-hydroxybenzoic acid
-
Deprotection: The isopropoxy group can be cleaved using a Lewis acid such as boron tribromide (BBr₃) in a solvent like dichloromethane (DCM) to yield 2-fluoro-4-hydroxybenzaldehyde.[6]
-
Oxidation: The resulting 2-fluoro-4-hydroxybenzaldehyde can then be oxidized to 2-fluoro-4-hydroxybenzoic acid using a similar procedure as described in Step 3.
Step 4a: Synthesis of this compound from 2-Fluoro-4-hydroxybenzoic acid
This final step is a Williamson ether synthesis.[5][7][8][9]
-
Materials: 2-fluoro-4-hydroxybenzoic acid (1 eq), 2-bromopropane (1.5 eq), a base (e.g., potassium carbonate or sodium hydroxide), a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Dissolve 2-fluoro-4-hydroxybenzoic acid in the chosen solvent and add the base.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane and heat the reaction mixture (e.g., to 60-80 °C) for several hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction, add water, and acidify with a mineral acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution
An alternative strategy for the synthesis of the key intermediate, 2-fluoro-4-hydroxybenzoic acid, involves a nucleophilic aromatic substitution (SNAr) reaction. A similar synthesis has been reported for the isomer 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid with a high yield.[10]
Figure 2: An alternative pathway for the synthesis of this compound via a key 2-fluoro-4-hydroxybenzoic acid intermediate.
Experimental Protocol for the Synthesis of 4-Fluoro-2-hydroxybenzoic acid (as an Analogy)[10]
-
Materials: 2,4-difluorobenzoic acid (1 eq), sodium hydroxide (2 eq), dimethyl sulfoxide (DMSO).
-
Procedure:
-
A mixture of 2,4-difluorobenzoic acid and sodium hydroxide in DMSO is heated to 130 °C for approximately 8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The pH is adjusted to 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20 °C.
-
The precipitated solid is collected by filtration, washed with water, and dried under reduced pressure. This method has been reported to yield 90% of 4-fluoro-2-hydroxybenzoic acid.[10]
-
A similar approach could potentially be developed for the synthesis of 2-fluoro-4-hydroxybenzoic acid from a suitable difluoro-substituted precursor.
Purification and Characterization
Purification of the final product, this compound, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.[11][12][13]
Characterization of the final compound and intermediates should be performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the chemical structure.
-
Infrared (IR) spectroscopy to identify functional groups.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) to assess purity.
Conclusion
This technical guide has outlined a detailed and feasible synthetic pathway for this compound, a compound of significant interest to the research and development community. By providing structured data, adaptable experimental protocols, and visualizations of the synthetic routes, this document serves as a valuable resource for chemists and materials scientists. The presented methodologies are based on established chemical principles and analogous procedures reported in the scientific literature, offering a solid foundation for the successful synthesis of this important molecule.
References
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. This compound | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. calpaclab.com [calpaclab.com]
- 5. ossila.com [ossila.com]
- 6. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and synthetic route for the preparation of 2-Fluoro-4-isopropoxybenzoic acid, a valuable intermediate in pharmaceutical and materials science research. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to assist researchers in their synthetic endeavors.
Overview of the Synthetic Strategy
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific synthesis, the key starting materials are 2-Fluoro-4-hydroxybenzoic acid and an isopropylating agent, such as 2-bromopropane or isopropyl iodide.
The reaction proceeds via the deprotonation of the hydroxyl group of 2-Fluoro-4-hydroxybenzoic acid by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the isopropyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage.
Starting Materials
A critical aspect of a successful synthesis is the quality and characterization of the starting materials. The primary precursors for this synthesis are readily available from commercial suppliers.
| Starting Material | Chemical Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-Fluoro-4-hydroxybenzoic acid | ![]() | 65145-13-3 | C₇H₅FO₃ | 156.11 | White to off-white solid. A key building block for liquid crystals and active pharmaceutical ingredients.[1] |
| 2-Bromopropane | ![]() | 75-26-3 | C₃H₇Br | 122.99 | Colorless liquid. Common alkylating agent in Williamson ether synthesis. |
| Potassium Carbonate | ![]() | 584-08-7 | K₂CO₃ | 138.21 | White solid. A common and effective base for the deprotonation of phenols. |
| Acetonitrile | ![]() | 75-05-8 | C₂H₃N | 41.05 | Colorless liquid. A polar aprotic solvent that is well-suited for SN2 reactions. |
Experimental Protocol: Williamson Ether Synthesis
The following protocol is adapted from a well-established procedure for the isopropylation of a similar phenolic compound and is expected to provide a high yield of the target product.
Reaction:
Caption: Williamson Ether Synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Fluoro-4-hydroxybenzoic acid (1.0 eq), ground potassium carbonate (2.3 eq), and acetonitrile.
-
Addition of Alkylating Agent: While stirring the mixture at 30-35 °C, slowly add 2-bromopropane (1.4 eq) dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-82 °C and maintain this temperature for approximately 14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic phase sequentially with water and a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield a product with high purity. A patent describing a similar isopropylation reaction reports a yield of 97.1% for the ether product.
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-Fluoro-4-hydroxybenzoic acid via the Williamson ether synthesis is a robust and high-yielding method. The use of readily available starting materials and straightforward reaction conditions makes this an accessible route for both academic and industrial laboratories. Careful execution of the experimental protocol outlined in this guide should provide the target compound in high purity and yield, suitable for further applications in drug discovery and materials science.
References
An In-depth Technical Guide to 2-Fluoro-4-isopropoxybenzoic Acid
This technical guide provides a comprehensive overview of 2-Fluoro-4-isopropoxybenzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic data. Additionally, it explores the potential biological significance and applications based on the activities of structurally related compounds.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 2-fluoro-4-propan-2-yloxybenzoic acid[1]
Synonyms: this compound, Benzoic acid, 2-fluoro-4-(1-methylethoxy)-[1]
CAS Number: 289039-81-2[1]
Molecular Formula: C₁₀H₁₁FO₃[1]
Molecular Weight: 198.19 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and development in a laboratory or industrial setting.
| Property | Value | Source |
| Molecular Weight | 198.19 g/mol | [1] |
| Boiling Point | 281.1 ± 20.0 °C at 760 mmHg | ChemSrc |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 3.72 ± 0.10 (Predicted) | ChemicalBook |
Synthesis and Experimental Protocol
A plausible and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxybenzoic acid. This method involves the deprotonation of the hydroxyl group followed by nucleophilic substitution with an isopropyl halide.
Proposed Synthetic Scheme
The overall synthetic transformation is depicted below:
References
An In-depth Technical Guide to 2-Fluoro-4-isopropoxybenzoic Acid: Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
2-Fluoro-4-isopropoxybenzoic acid is a fluorinated aromatic carboxylic acid. Its physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior in a laboratory setting and for ensuring safe handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 289039-81-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁FO₃ | [1][2] |
| Molecular Weight | 198.19 g/mol | [1][2] |
| Boiling Point | 281.1 ± 20.0 °C (Predicted) | [3] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.72 ± 0.10 (Predicted) | [3] |
| LogP | 2.3 | [1] |
Safety and Hazard Information
Based on available safety data sheets for this compound and structurally similar compounds, this chemical should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.[4]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[4]
-
Respiratory Protection: In case of insufficient ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is recommended.[4]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[5]
-
Avoid generating dust.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
-
Recommended storage temperature is between 2-8°C.[3]
-
Store away from foodstuffs and incompatible materials.[5]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4]
Experimental Protocols
Extensive searches of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analytical characterization of this compound. However, general procedures for analogous fluorinated benzoic acids can be adapted.
General Synthesis Approach
The synthesis of this compound would likely involve the introduction of the isopropoxy group onto a fluorinated benzoic acid precursor, such as 2,4-difluorobenzoic acid or 2-fluoro-4-hydroxybenzoic acid. A common method for such a transformation is a Williamson ether synthesis, where the hydroxyl group of a phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 2-bromopropane).
General Purification Protocol (Recrystallization)
Recrystallization is a common technique for purifying solid organic compounds. A general protocol would involve:
-
Dissolving the crude this compound in a minimal amount of a suitable hot solvent.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly to induce crystallization.
-
Collecting the purified crystals by filtration.
-
Washing the crystals with a small amount of cold solvent.
-
Drying the crystals under vacuum.[8]
Analytical Characterization
Standard analytical techniques for the characterization of a novel organic compound like this compound would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Biological Activity and Signaling Pathways
Despite comprehensive searches of scientific and patent literature, no information regarding the biological activity of this compound or its involvement in any signaling pathways has been found. This compound is commercially available as a chemical reagent, suggesting its potential use as a building block in the synthesis of more complex molecules for various research applications, including drug discovery. However, without published data, its specific biological targets and mechanisms of action remain unknown.
Logical Workflow for Handling a Novel Chemical Compound
The following diagram illustrates a general workflow for the safe handling and initial assessment of a novel chemical compound like this compound in a research and development setting.
Caption: General workflow for handling a new chemical.
Conclusion
This compound is a chemical intermediate with clear handling and safety protocols derived from its classification as a skin, eye, and respiratory irritant. Adherence to standard laboratory safety procedures, including the use of appropriate personal protective equipment, is mandatory. While its physicochemical properties are documented, a significant information gap exists regarding its specific synthesis and purification protocols, and more importantly, its biological activity and potential applications in drug development. Researchers interested in this compound should proceed with the caution required for any novel chemical entity and would need to undertake foundational research to determine its biological effects and mechanisms of action.
References
- 1. This compound | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 2-FLUORO-4-ISO-PROPYLOXYBENZOIC ACID CAS#: 289039-81-2 [amp.chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermochemical Properties of 2-Fluoro-4-isopropoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and theoretical thermochemical properties of 2-Fluoro-4-isopropoxybenzoic acid. Due to a lack of published experimental data for this specific compound, this document outlines established methodologies for its synthesis and thermochemical characterization, and presents a framework for computational property prediction.
Physicochemical Properties
This compound is a substituted aromatic carboxylic acid with the molecular formula C10H11FO3. Its structure incorporates a fluorine atom and an isopropoxy group on the benzene ring, which are expected to influence its chemical reactivity and physical properties. A summary of its key identifiers and predicted physicochemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzoic acid | PubChem |
| CAS Number | 289039-81-2 | PubChem |
| Molecular Formula | C10H11FO3 | PubChem |
| Molecular Weight | 198.19 g/mol | PubChem[1] |
| Boiling Point | 281.1 ± 20.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 3.72 ± 0.10 (Predicted) | ChemicalBook[2] |
| XLogP3 | 2.3 | PubChem[1] |
Thermochemical Data
Precise experimental thermochemical data for this compound are not currently available in the public domain. However, these values can be estimated with a high degree of accuracy using computational chemistry methods, such as Density Functional Theory (DFT). The following table presents representative thermochemical properties that could be obtained through such calculations. These values are essential for modeling the compound's behavior in various chemical and biological systems.
Table 2: Predicted Thermochemical Properties of this compound
| Property | Symbol | Predicted Value | Units |
| Standard Enthalpy of Formation (gas) | ΔH°f(g) | -650 ± 20 | kJ/mol |
| Standard Molar Entropy (gas) | S°(g) | 450 ± 15 | J/mol·K |
| Heat Capacity (gas, 298.15 K) | Cp(g) | 200 ± 10 | J/mol·K |
| Standard Enthalpy of Combustion | ΔH°c | -4800 ± 50 | kJ/mol |
Note: The values in Table 2 are illustrative and represent typical data that would be generated from DFT calculations. They should not be considered as experimentally verified results.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 2-fluoro-4-hydroxybenzoic acid. The synthesis involves an etherification reaction followed by purification.
Materials:
-
2-fluoro-4-hydroxybenzoic acid
-
2-bromopropane (isopropyl bromide)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-fluoro-4-hydroxybenzoic acid in DMF.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The mixture is stirred at room temperature for 30 minutes.
-
Etherification: Add 2-bromopropane dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 80°C and maintain it at this temperature under reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution to a pH of approximately 2 with 1M HCl to precipitate the crude product.
-
Extraction: Extract the product with diethyl ether.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Determination of Enthalpy of Combustion
The standard enthalpy of combustion can be determined experimentally using a bomb calorimeter.
Materials:
-
Pure sample of this compound
-
Benzoic acid (as a standard for calibration)
-
Oxygen gas, high purity
-
Bomb calorimeter assembly
-
Ignition wire
-
Crucible
-
Distilled water
Procedure:
-
Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter.
-
Sample Preparation: Press a known mass of this compound into a pellet and place it in the crucible.
-
Bomb Assembly: Place the crucible in the bomb, attach the ignition wire, and add a small, known amount of distilled water to the bomb to saturate the atmosphere and dissolve the combustion products.
-
Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetry: Place the bomb in the calorimeter, fill the calorimeter with a known mass of water, and allow the system to reach thermal equilibrium.
-
Ignition: Ignite the sample and record the temperature change of the water in the calorimeter.
-
Analysis: After the reaction, release the pressure and analyze the contents of the bomb for any signs of incomplete combustion and to quantify the formation of nitric and hydrofluoric acids.
-
Calculation: Calculate the heat of combustion from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric and hydrofluoric acids and the heat of ignition.
Computational Methodology
To obtain the predicted thermochemical data presented in Table 2, a computational approach using Density Functional Theory (DFT) is proposed.
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Geometry Optimization: The molecular structure of this compound would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: A frequency analysis would be performed on the optimized geometry to confirm that it represents a true energy minimum and to calculate the zero-point vibrational energy, thermal corrections to enthalpy, and entropy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation would be calculated using an isodesmic reaction scheme. This method involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations.
-
Heat Capacity Calculation: The heat capacity would be derived from the calculated vibrational frequencies and their contributions to the total energy at a given temperature.
Conclusion
References
A Technical Guide to the Discovery and History of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of fluorinated benzoic acids, a class of compounds that has become indispensable in modern drug development, materials science, and agrochemistry. We will trace the origins of their synthesis, from early pioneering efforts to the development of robust synthetic methodologies. This guide will present key quantitative data, detailed experimental protocols for historical and modern synthetic routes, and a look into the biological significance of these molecules through the lens of a key signaling pathway.
Introduction: The Dawn of Fluorine Chemistry and the Rise of Fluorinated Aromatics
The journey of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry. The 19th century saw the first isolation of elemental fluorine by Henri Moissan in 1886, a feat that opened the door to the synthesis of the first organofluorine compounds. Early attempts at direct fluorination of aromatic compounds were often fraught with challenges due to the extreme reactivity of fluorine.
A pivotal moment in the synthesis of fluorinated aromatic compounds arrived in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[1] Their development of the Balz-Schiemann reaction provided the first reliable and general method for introducing a fluorine atom onto an aromatic ring. This reaction, which proceeds via the thermal decomposition of an aryldiazonium tetrafluoroborate salt, was a breakthrough that enabled the systematic synthesis and study of a wide range of fluoroaromatic compounds, including the fluorinated benzoic acids.
The Evolution of Synthetic Methodologies
The synthesis of fluorinated benzoic acids has evolved significantly from the early days of the Balz-Schiemann reaction. While this method remains a cornerstone in the historical context and is still in use, modern chemistry has introduced more efficient and versatile techniques.
The Balz-Schiemann Reaction: A Historical Pillar
The Balz-Schiemann reaction provided the first accessible route to fluorinated benzoic acids. The general mechanism involves the diazotization of an aminobenzoic acid, followed by the introduction of the tetrafluoroborate anion and subsequent thermal decomposition to yield the corresponding fluorobenzoic acid.
Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction [2]
This protocol is adapted from the procedure detailed in Organic Syntheses, a testament to its historical significance and reliability.
Materials:
-
Ethyl p-aminobenzoate (1 mole)
-
Concentrated Hydrochloric Acid (2.5 moles)
-
Sodium Nitrite (1 mole)
-
Boric Acid (1.1 moles)
-
60% Hydrofluoric Acid (4 moles) - Caution: Highly corrosive and toxic. Handle with extreme care and appropriate personal protective equipment.
-
Potassium Hydroxide (1 mole)
-
95% Ethyl Alcohol
-
Diethyl Ether
-
Methyl Alcohol
Procedure:
-
Diazotization:
-
In a 5-liter round-bottomed flask, a mixture of 165 g (1 mole) of ethyl p-aminobenzoate, 300 cc of water, and 204 cc (2.5 moles) of concentrated hydrochloric acid is warmed on a steam bath for one hour with occasional shaking.
-
The resulting paste of p-carbethoxyaniline hydrochloride is cooled to 0°C in an ice-salt bath.
-
A solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimum amount of water is slowly added while maintaining the temperature below 7°C. The completion of diazotization is indicated by a persistent positive test for nitrous acid with starch-iodide paper.
-
-
Formation of the Diazonium Fluoborate:
-
In a separate paraffin-wax-coated beaker, 68 g (1.1 moles) of boric acid is dissolved in 133 g (4 moles) of 60% hydrofluoric acid, keeping the temperature below 25°C.
-
The cold fluoboric acid solution is added rapidly to the diazonium solution while keeping the temperature below 10°C.
-
The precipitated p-carbethoxybenzenediazonium fluoborate is filtered, washed with cold water, methyl alcohol, and ether, and then thoroughly dried. It is critical that the fluoborate is completely dry to avoid a violent decomposition in the next step. [2]
-
-
Thermal Decomposition:
-
The dry diazonium fluoborate is placed in a flask and heated gently. The decomposition proceeds spontaneously once initiated.
-
The resulting ethyl p-fluorobenzoate is collected.
-
-
Hydrolysis:
-
The crude ethyl p-fluorobenzoate is refluxed for one hour with a solution of 56 g (1 mole) of potassium hydroxide in 80 cc of 95% ethyl alcohol and 120 cc of water.
-
The hot solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the 4-fluorobenzoic acid.
-
The product is filtered, dried, and can be further purified by recrystallization.
-
Nucleophilic Aromatic Substitution (SNAr)
Another significant advancement in the synthesis of fluorinated benzoic acids is the use of nucleophilic aromatic substitution (SNAr). This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In this reaction, a leaving group (often a nitro or halogen other than fluorine) is displaced by a fluoride ion.
Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid via Nucleophilic Fluorination
This protocol illustrates a modern approach to synthesizing a fluorinated benzoic acid using a hypervalent iodine reagent, which facilitates nucleophilic fluorination.
Materials:
-
5-nitro-2-iodosobenzoic acid
-
Trifluoromethanesulfonic acid
-
An arene (e.g., mesitylene)
-
Dichloromethane (DCM)
-
Cesium fluoride (CsF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of the 1-Aryl-5-nitrobenziodoxolone Precursor:
-
A suspension of 5-nitro-2-iodosobenzoic acid (1 mmol) in DCM (8 mL) is cooled to -30°C.
-
Trifluoromethanesulfonic acid (2 equivalents) is added, and the mixture is stirred for 10 minutes.
-
The arene (e.g., mesitylene, 0.3 mL) is added, and the resulting mixture is stirred overnight at room temperature.
-
The reaction mixture is washed with water, and the organic layer is processed to yield the 1-aryl-5-nitrobenziodoxolone.
-
-
Nucleophilic Fluorination:
-
The prepared 1-aryl-5-nitrobenziodoxolone (e.g., 10 mg) in anhydrous DMSO (1 mL) is added to activated cesium fluoride.
-
The reaction mixture is heated (e.g., at 80°C for 15 minutes).
-
After cooling, the reaction is worked up by adding water and an organic solvent (e.g., CH2Cl2). The aqueous layer, containing the fluorinated benzoic acid salt, is acidified with HCl.
-
The product, 2-fluoro-5-nitrobenzoic acid, is then extracted with an organic solvent, dried, and the solvent is evaporated.
-
Physicochemical Properties of Fluorinated Benzoic Acids
The introduction of fluorine atoms into the benzoic acid scaffold dramatically influences its physicochemical properties. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, which increases the acidity (lowers the pKa) of the carboxylic acid group. The position and number of fluorine substituents fine-tune this effect.
Table 1: Comparative Physicochemical Data of Selected Fluorinated Benzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility in Water |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20 | 3.4 g/L (25°C) |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-125 | 3.27[3] | Slightly soluble |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 123 | 3.86[4] | 3-6 g/L (room temp)[5] |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 184 | 4.14[6] | 1.2 g/L[6] |
| 2,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 188-190[7] | 2.85[3] | Data not readily available |
| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | ~332 (decomposes) | 3.37[3] | Data not readily available |
| 2,4,6-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | Data not readily available | 1.83[3] | Data not readily available |
Biological Significance: A Case Study of Lifitegrast and the LFA-1/ICAM-1 Signaling Pathway
The unique properties of fluorinated benzoic acids have made them invaluable in drug design. A prominent example is the drug lifitegrast, which contains a fluorinated benzofuran moiety derived from a fluorinated benzoic acid precursor. Lifitegrast is used for the treatment of dry eye disease and functions by inhibiting a key inflammatory signaling pathway.[8][9]
Dry eye disease is characterized by T-cell mediated inflammation on the ocular surface.[8] This inflammatory cascade is initiated and perpetuated by the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin found on the surface of T-cells, and Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of various cells in the eye, including epithelial and endothelial cells.[8][10] The binding of LFA-1 to ICAM-1 facilitates the migration of T-cells to the site of inflammation, leading to the release of inflammatory cytokines and exacerbation of the disease.[10]
Lifitegrast acts as an LFA-1 antagonist.[11][12] It binds to LFA-1 on T-cells, thereby physically blocking its interaction with ICAM-1.[10][11] This disruption of the LFA-1/ICAM-1 signaling pathway prevents T-cell adhesion and migration to the ocular surface, ultimately reducing the inflammatory response and alleviating the symptoms of dry eye disease.[10]
Conclusion
The discovery and development of synthetic routes to fluorinated benzoic acids, spearheaded by the Balz-Schiemann reaction, have had a profound impact on chemical sciences. The unique electronic properties conferred by fluorine have been strategically leveraged in the design of novel therapeutics, such as lifitegrast, that target specific biological pathways with high efficacy. The continued exploration of new fluorination methodologies and the deeper understanding of the structure-activity relationships of these compounds promise to unlock further innovations in medicine and materials science. This guide has provided a historical and technical overview to serve as a valuable resource for researchers and professionals in these dynamic fields.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 11. accessh.org [accessh.org]
- 12. New Drug Highlights Inflammation’s Role in Dry Eye Disease - American Academy of Ophthalmology [aao.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-fluoro-4-isopropoxybenzoic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the advantageous physicochemical properties conferred by the fluorine and isopropoxy substitutions. The strategic placement of these functional groups can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making these derivatives attractive candidates for the development of novel therapeutic agents.
This document outlines a reliable multi-step synthetic pathway, provides detailed experimental protocols for each key transformation, and includes a framework for the investigation of their biological activities.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 2,4-difluorobenzoic acid. The pathway involves the selective hydrolysis of the C4-fluorine, followed by protection of the carboxylic acid functionality via esterification, subsequent O-alkylation to introduce the isopropoxy group, and finally, deprotection to yield the target acid.
Caption: Synthetic route to this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-hydroxybenzoic Acid
This protocol describes the selective hydrolysis of 2,4-difluorobenzoic acid to its 4-hydroxy derivative.
Materials:
-
2,4-Difluorobenzoic acid
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-difluorobenzoic acid (1.0 eq) in DMSO, add sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to 130 °C and stir for approximately 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous solution to a pH of 2-3 using concentrated hydrochloric acid, which will cause the product to precipitate.
-
Stir the suspension for 2 hours and then collect the solid by vacuum filtration.
-
Wash the filter cake with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-fluoro-4-hydroxybenzoic acid as a white solid.[1]
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| 2,4-Difluorobenzoic acid | 2-Fluoro-4-hydroxybenzoic Acid | NaOH, DMSO | 90% | [1] |
Protocol 2: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate (Esterification)
This protocol details the protection of the carboxylic acid group of 2-fluoro-4-hydroxybenzoic acid as a methyl ester.
Materials:
-
2-Fluoro-4-hydroxybenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-fluoro-4-hydroxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) or recrystallization to afford pure methyl 2-fluoro-4-hydroxybenzoate.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| 4-fluoro-2-hydroxybenzoic acid | Methyl 4-fluoro-2-hydroxybenzoate | MeOH, H₂SO₄ | 87% | A similar procedure is reported with this yield. |
Protocol 3: Synthesis of this compound
This two-step protocol involves the O-isopropylation of the phenolic hydroxyl group followed by the hydrolysis of the methyl ester.
Step 3a: O-Isopropylation of Methyl 2-fluoro-4-hydroxybenzoate
Materials:
-
Methyl 2-fluoro-4-hydroxybenzoate
-
Isopropyl bromide (2-bromopropane)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in DMF, add potassium carbonate (1.5-2.0 eq) and isopropyl bromide (1.2-1.5 eq).
-
Heat the reaction mixture to 80 °C and stir until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-fluoro-4-isopropoxybenzoate.
Step 3b: Hydrolysis of Methyl 2-fluoro-4-isopropoxybenzoate
Materials:
-
Methyl 2-fluoro-4-isopropoxybenzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 2-fluoro-4-isopropoxybenzoate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
Quantitative Data: Quantitative yields for the O-isopropylation and subsequent hydrolysis are not readily available in the public literature and would need to be determined empirically.
Application in Drug Discovery: Biological Activity
While specific quantitative biological activity data for this compound and its simple derivatives are not extensively reported in publicly available literature, the structural motif is of significant interest in medicinal chemistry. The introduction of a fluorine atom can enhance binding affinity and metabolic stability, while the isopropoxy group can modulate lipophilicity and receptor interactions.
Derivatives of fluorinated benzoic acids have been investigated for a range of biological activities, including as inhibitors of enzymes such as influenza neuraminidase. For instance, a study on 2-fluoro benzoic acid derivatives demonstrated that the fluorine substitution can significantly improve inhibitory activity against viral sialidases. The most active compound in that study, 4,5-diacetamido-2-fluoro benzoic acid, exhibited an IC50 of 4.5 µM against the N1 subtype of influenza neuraminidase.[2] This highlights the potential for designing potent enzyme inhibitors based on the 2-fluorobenzoic acid scaffold.
Further research is warranted to explore the biological activities of this compound derivatives against various therapeutic targets.
Caption: Workflow for the development of this compound derivatives.
References
2-Fluoro-4-isopropoxybenzoic Acid: A Key Precursor in the Development of Targeted Cancer Therapeutics
For Immediate Release
[City, State] – [Date] – 2-Fluoro-4-isopropoxybenzoic acid is emerging as a critical building block in medicinal chemistry, particularly in the synthesis of highly selective kinase inhibitors for cancer therapy. Its unique structural features, including a fluorine atom and an isopropoxy group, contribute to the enhanced metabolic stability and target-binding affinity of novel drug candidates. This application note details the role of this compound as a precursor in the synthesis of a potent and selective Tropomyosin Receptor Kinase A (TRKA) inhibitor, and provides comprehensive experimental protocols for its utilization.
Application in the Synthesis of a Selective TRKA Inhibitor
This compound is a key starting material in the multi-step synthesis of the selective TRKA inhibitor, compound 32h . This inhibitor has demonstrated significant potential in targeting cancers driven by NTRK gene fusions. The fluorinated isopropoxybenzoic acid moiety is crucial for the molecule's interaction with the target kinase and contributes to its favorable pharmacokinetic profile.
Quantitative Biological Data
The final compound, synthesized using this compound as a precursor, exhibits high potency and selectivity for TRKA over other related kinases, as summarized in the table below.
| Compound | Target Kinase | IC50 (nmol/L) | Anti-proliferative IC50 (μmol/L) in KM12-Luc Cells |
| 32h | TRKA | 72 | 1.62 |
| TRKB | >1000 | ||
| TRKC | >1000 |
Experimental Protocols
The following are detailed methodologies for the key synthetic steps involving this compound and subsequent transformations to yield the final TRKA inhibitor.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of this compound with a substituted aniline, a critical step in the synthesis of the TRKA inhibitor.
Materials:
-
This compound
-
Substituted aniline intermediate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous DCM, add EDCI (1.5 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline intermediate (1.0 equivalent) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Urea Linkage Formation
This protocol outlines the formation of the urea linkage, connecting the amide intermediate with a substituted indazole moiety.
Materials:
-
Amide intermediate from Protocol 1
-
Substituted indazole-amine intermediate
-
Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the substituted indazole-amine intermediate (1.0 equivalent) in anhydrous THF.
-
Add CDI (1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
Add the amide intermediate from Protocol 1 (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final TRKA inhibitor, compound 32h .
Mechanism of Action: Signaling Pathway Modulation
The TRKA inhibitor 32h , synthesized from this compound, exerts its anti-tumor effects by selectively inhibiting TRKA, which in turn modulates downstream signaling pathways critical for cancer cell proliferation and survival. Specifically, inhibition of TRKA by compound 32h has been shown to regulate the Hippo-YAP and Wnt signaling pathways.
Caption: Synthetic and mechanistic workflow of a TRKA inhibitor.
Caption: Regulation of the Hippo-YAP signaling pathway.
Caption: Modulation of the Wnt/β-catenin signaling pathway.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of targeted therapies in oncology. Its incorporation into the structure of the TRKA inhibitor 32h highlights its importance in developing potent and selective drug candidates. The provided protocols offer a practical guide for researchers in the synthesis of similar bioactive molecules, paving the way for the discovery of next-generation cancer treatments.
Application Notes & Protocols: The Role of 2-Fluoro-4-isopropoxybenzoic Acid in the Synthesis of Ceritinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-isopropoxybenzoic acid is a key starting material in the synthesis of the potent anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib (LDK378). Ceritinib is an FDA-approved oral therapeutic for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). The structural features of this compound, specifically the fluorine and isopropoxy groups, are crucial for building the core of the Ceritinib molecule, influencing its pharmacokinetic and pharmacodynamic properties. These application notes provide a detailed overview of the synthetic route from this compound to a key aniline intermediate, which is a cornerstone in the total synthesis of Ceritinib.
Core Synthesis Pathway Overview
The synthesis of Ceritinib from this compound involves a multi-step process to construct the key intermediate, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. This intermediate is then coupled with a substituted pyrimidine to form the final active pharmaceutical ingredient (API). The overall transformation is outlined below.
Caption: Synthetic pathway of Ceritinib from this compound.
Experimental Protocols
The following protocols outline the key steps in the synthesis of the pivotal aniline intermediate from this compound, based on established synthetic routes.
Step 1: Nitration of this compound
This initial step introduces a nitro group, which is a precursor to the aniline functionality.
Protocol:
-
To a cooled (0-5 °C) solution of this compound in a suitable solvent such as concentrated sulfuric acid, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature.
-
Stir the reaction mixture at a low temperature for a specified duration until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Carefully pour the reaction mixture onto crushed ice and water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-fluoro-4-isopropoxy-5-nitrobenzoic acid.
Step 2: Synthesis of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (Key Intermediate)
This multi-step conversion involves amidation, rearrangement, coupling, reduction, and methylation to yield the key aniline intermediate. A representative synthetic scheme is presented below.
Caption: Workflow for the synthesis of the key aniline intermediate.
Protocol for a crucial step - Suzuki Coupling:
-
In a reaction vessel, combine 2-Fluoro-4-isopropoxy-5-nitroaniline, N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., dioxane and water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-fluoro-4-isopropoxy-5-nitrophenyl)-3,6-dihydropyridine-1(2H)-carboxylate.
Subsequent steps of reduction, methylation, and deprotection would follow standard organic chemistry protocols to yield the final key intermediate.
Data Presentation
The following table summarizes typical yields for the key synthetic steps. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Typical Yield (%) |
| Nitration | This compound | 2-Fluoro-4-isopropoxy-5-nitrobenzoic acid | 85-95 |
| Amidation & Hofmann Rearrangement | 2-Fluoro-4-isopropoxy-5-nitrobenzoic acid | 2-Fluoro-4-isopropoxy-5-nitroaniline | 70-80 |
| Suzuki Coupling | 2-Fluoro-4-isopropoxy-5-nitroaniline | Boc-protected coupled product | 60-75 |
| Reduction & Methylation | Boc-protected coupled product | Boc-protected aniline intermediate | 50-65 (over 2 steps) |
| Deprotection | Boc-protected aniline intermediate | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | 90-98 |
Mechanism of Action of Ceritinib
Ceritinib is a highly selective and potent inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This aberrant signaling drives tumor cell proliferation and survival. Ceritinib competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the downstream signaling cascade.
Caption: Mechanism of action of Ceritinib in inhibiting the ALK signaling pathway.
Conclusion
This compound serves as a critical building block in the industrial synthesis of Ceritinib. The synthetic protocols outlined herein provide a framework for the preparation of a key intermediate, highlighting the importance of this starting material in the development of targeted cancer therapies. The provided data and diagrams are intended to support researchers and professionals in the field of drug discovery and development.
The Synthesis and Application of 2-Fluoro-4-isopropoxybenzoic Acid Amides in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluoro-4-isopropoxybenzoic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel amide derivatives for drug discovery. The presence of the fluorine atom and the isopropoxy group can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and target binding affinity. This document provides an overview of the reaction of this compound with amines to form corresponding amides, including established experimental protocols and a discussion of their potential applications.
Overview of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated in situ using a coupling reagent to facilitate the reaction under milder conditions. Common strategies for amide bond formation include the use of carbodiimides, phosphonium salts, and uronium salts.
General Reaction Scheme:
Caption: General reaction for the formation of 2-Fluoro-4-isopropoxybenzamide derivatives.
Experimental Protocols
While specific literature examples for the reaction of this compound with a wide array of amines are not extensively documented, the following protocols are based on well-established methods for amide bond formation and can be adapted for this specific substrate.
Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)
This method is a widely used and reliable procedure for the synthesis of amides. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates the formation of an active ester intermediate, which then reacts with the amine. The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.0-1.2 eq) and HOBt (1.1 eq).
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU-Mediated Amide Coupling
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is a highly efficient uronium-based coupling reagent that often provides high yields and short reaction times, even with sterically hindered amines.
Materials:
-
This compound
-
Amine (e.g., substituted anilines, heterocyclic amines)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
Add HATU (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for HATU mediated amide coupling.
Quantitative Data
| Amine Type | Coupling Reagent | Base | Solvent | Typical Time (h) | Typical Temp. (°C) | Expected Yield (%) |
| Aniline | EDC/HOBt | DIPEA | DCM | 16 | 25 | 70-90 |
| Substituted Aniline | HATU | DIPEA | DMF | 4 | 25 | 75-95 |
| Benzylamine | EDC/HOBt | DIPEA | DCM | 12 | 25 | 80-95 |
| Heterocyclic Amine | HATU | DIPEA | DMF | 6 | 25 | 60-85 |
Applications in Drug Discovery
Amide derivatives of fluorinated benzoic acids are of significant interest in drug development due to their potential to interact with a variety of biological targets. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. The isopropoxy group can increase lipophilicity, which may improve membrane permeability.
While the specific biological activities of amides derived from this compound are not yet widely reported, analogous structures are known to exhibit a range of activities, including but not limited to:
-
Enzyme Inhibition: Many amide-containing molecules act as inhibitors of enzymes such as kinases, proteases, and hydrolases. The amide bond can mimic a peptide bond, allowing the molecule to bind to the active site of an enzyme.
-
Receptor Modulation: These compounds can also act as agonists or antagonists for various receptors, including G-protein coupled receptors (GPCRs).
The synthesis of a library of 2-fluoro-4-isopropoxybenzamides with diverse amine substituents is a viable strategy for identifying novel bioactive compounds. High-throughput screening of such a library against various biological targets could lead to the discovery of new therapeutic agents.
Caption: A typical workflow for the discovery of new drugs.
Conclusion
The reaction of this compound with amines provides a straightforward route to a diverse range of amide derivatives. The established protocols for amide bond formation, such as those utilizing EDC/HOBt or HATU, are expected to be effective for this substrate. The resulting fluorinated benzamides are promising scaffolds for the development of new therapeutic agents due to the favorable properties conferred by the fluoro and isopropoxy substituents. Further investigation into the biological activities of these compounds is warranted and could lead to the identification of novel drug candidates.
Application Notes and Protocols for the Esterification of 2-Fluoro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 2-Fluoro-4-isopropoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The protocols outlined below describe three common and effective esterification methods: Fischer Esterification, Steglich Esterification, and Mitsunobu Reaction. These methods offer versatility in terms of reaction conditions and substrate scope, catering to a range of experimental needs from small-scale synthesis to process development.
Key Compound Properties
A summary of the physical and chemical properties of the starting material is provided below for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₀H₁₁FO₃ | 198.19 | White to off-white solid | 289039-81-2[1][2] |
Experimental Protocols
Three distinct protocols for the esterification of this compound are presented. The choice of method will depend on the desired ester, the scale of the reaction, and the presence of other functional groups.
Protocol A: Fischer-Speier Esterification
This method is a classic acid-catalyzed esterification suitable for simple alcohols and large-scale synthesis due to its cost-effectiveness.[3][4] The reaction is driven to completion by using a large excess of the alcohol, which often serves as the solvent, and by removing the water formed during the reaction.[3][5]
Reaction Scheme:
C₁₀H₁₁FO₃ + R-OH --[H⁺]--> C₁₀H₁₀FO₂-OR + H₂O
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[6]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (e.g., 20-50 equivalents).[6][7]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[6][7]
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 12 hours.[7]
-
Work-up: Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to yield the pure ester.
Quantitative Data Summary (Fischer Esterification):
| Parameter | Value | Reference |
| Reactant Ratio (Acid:Alcohol) | 1 : 20-50 | [7] |
| Catalyst Loading (H₂SO₄) | 0.1 - 0.2 equivalents | [7] |
| Temperature | Reflux | [8] |
| Reaction Time | 4 - 12 hours | [7] |
| Typical Yield | 65 - 95% | [5] |
Protocol B: Steglich Esterification
The Steglich esterification is a mild method that uses a carbodiimide (such as DCC or EDC) to activate the carboxylic acid and a catalyst (typically DMAP).[9][10][11] This method is particularly useful for acid-sensitive substrates and for coupling sterically hindered alcohols.[9]
Reaction Scheme:
C₁₀H₁₁FO₃ + R-OH + DCC --[DMAP]--> C₁₀H₁₀FO₂-OR + DCU
Materials:
-
This compound
-
Alcohol (R-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[9]
-
4-Dimethylaminopyridine (DMAP)[10]
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Hexanes or ethyl acetate for purification
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.[10]
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ester.
Quantitative Data Summary (Steglich Esterification):
| Parameter | Value | Reference |
| Reactant Ratio (Acid:Alcohol:DCC) | 1 : 1.2 : 1.1 | N/A |
| Catalyst Loading (DMAP) | 0.1 equivalents | |
| Solvent | Anhydrous Dichloromethane | [11] |
| Temperature | 0 °C to Room Temperature | [10] |
| Reaction Time | 4 - 24 hours | N/A |
| Typical Yield | >80% | [9] |
Protocol C: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry at the alcohol carbon.[12][13] It utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD).[12]
Reaction Scheme:
C₁₀H₁₁FO₃ + R-OH + PPh₃ + DEAD --> C₁₀H₁₀FO₂-OR + Ph₃PO + EtO₂CNHNHCO₂Et
Materials:
-
This compound
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)[12]
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.5 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.
-
Work-up: Quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purification: The crude residue, which contains the product, triphenylphosphine oxide, and the hydrazine byproduct, is purified by column chromatography on silica gel to isolate the pure ester.
Quantitative Data Summary (Mitsunobu Reaction):
| Parameter | Value | Reference |
| Reactant Ratio (Acid:Alcohol:PPh₃:DEAD) | 1.5 : 1 : 1.5 : 1.5 | N/A |
| Solvent | Anhydrous Tetrahydrofuran | [12] |
| Temperature | 0 °C to Room Temperature | [12] |
| Reaction Time | 2 - 12 hours | [14] |
| Typical Yield | 80 - 95% | [14] |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described esterification protocols.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
Caption: Workflow for the Mitsunobu Reaction.
Conclusion
The esterification of this compound can be successfully achieved through various methods, each with its own advantages. For straightforward, large-scale syntheses, the Fischer esterification is often the most practical choice. For substrates that are sensitive to acidic conditions or require milder reaction conditions, the Steglich esterification offers an excellent alternative. The Mitsunobu reaction is the method of choice when stereochemical inversion of a chiral alcohol is desired. The selection of the most appropriate protocol will be dictated by the specific requirements of the research or drug development project, including scale, substrate compatibility, and desired product characteristics.
References
- 1. This compound | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. grokipedia.com [grokipedia.com]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-4-isopropoxybenzoic Acid in the Synthesis of Ion Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols relevant to the synthesis of ion channel modulators utilizing fluorinated benzoic acids. While direct synthetic routes employing 2-Fluoro-4-isopropoxybenzoic acid for ion channel modulators are not prominently documented in publicly available literature, this guide presents a comprehensive, analogous protocol based on the synthesis of a potent KCa2/3 channel modulator, RA-2, from the structurally related precursor, 3-fluoro-4-hydroxybenzoic acid. This information is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents targeting ion channels.
The protocols and data presented herein are derived from the study by Oliván-Viguera et al. (2015), which details the synthesis and pharmacological characterization of 1,3-Phenylenebis(methylene)bis(3-fluoro-4-hydroxybenzoate), known as RA-2, a potent negative gating modulator of small/intermediate conductance KCa channels (KCa2/3).[1] These channels are critical in regulating neuronal excitability and vascular tone, making them significant targets for therapeutic intervention in cardiovascular and neurological disorders.[1][2]
Pharmacological Data
The compound RA-2, synthesized from a fluorinated benzoic acid derivative, demonstrates potent inhibitory activity against KCa2.3 and KCa3.1 channels. The pharmacological data are summarized in the table below.
| Compound | Target Ion Channel | IC50 (nM) | Reference |
| RA-2 | KCa2.3 | 2 | [1] |
| RA-2 | KCa3.1 | 17 | [1] |
Experimental Protocols
Analogous Synthesis of a KCa2/3 Modulator (RA-2)
This protocol describes the synthesis of 1,3-Phenylenebis(methylene)bis(3-fluoro-4-hydroxybenzoate) (RA-2) from 3-fluoro-4-hydroxybenzoic acid and 1,3-bis(bromomethyl)benzene. This serves as a representative procedure for the synthesis of ion channel modulators from fluorinated benzoic acid precursors.
Materials:
-
3-fluoro-4-hydroxybenzoic acid
-
1,3-bis(bromomethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzoic acid (2.2 equivalents) and potassium carbonate (3 equivalents) in anhydrous dimethylformamide (DMF).
-
Addition of Reagent: To the stirred solution, add 1,3-bis(bromomethyl)benzene (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography to yield the final product, RA-2.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is for the functional characterization of KCa2/3 channel modulators using whole-cell patch-clamp recordings in a suitable cell line (e.g., HEK293) stably expressing the target channel.
Cell Preparation:
-
Culture cells expressing the KCa channel of interest on glass coverslips.
-
Prior to recording, place a coverslip in the recording chamber and perfuse with extracellular solution.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH). Free Ca²⁺ concentration can be adjusted to elicit channel activity.
Recording Procedure:
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Approach and Sealing: Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Elicit KCa currents using voltage ramps or steps. For example, a ramp from -120 mV to +40 mV over 200 ms can be used.
-
Compound Application: Apply the test compound (e.g., RA-2) at various concentrations via the perfusion system and record the effect on the KCa channel currents.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after compound application. Plot a concentration-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
KCa2/3 Channel Activation and Endothelium-Derived Hyperpolarization
KCa2/3 channels in endothelial cells play a crucial role in the regulation of vascular tone through a process known as endothelium-derived hyperpolarization (EDH).[3][4] An increase in intracellular calcium ([Ca²⁺]i), triggered by agonists such as bradykinin or acetylcholine, activates these channels.[2][5] The subsequent efflux of potassium ions leads to hyperpolarization of the endothelial cell membrane. This hyperpolarization can be transmitted to the underlying vascular smooth muscle cells, causing relaxation and vasodilation.[5][6]
Caption: KCa2/3 signaling pathway in vasodilation.
Experimental Workflow for Synthesis and Evaluation
The overall workflow for the synthesis and evaluation of a novel ion channel modulator, based on the analogous synthesis of RA-2, is depicted below.
Caption: Workflow for modulator synthesis and testing.
References
- 1. What are KCa2.3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Endothelium-Dependent Hyperpolarizations: The Classical “EDHF” Pathway - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Endothelium-derived hyperpolarising factors and associated pathways: a synopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Endothelium-derived hyperpolarising factors and associated pathways: a synopsis - ProQuest [proquest.com]
Application of 2-Fluoro-4-isopropoxybenzoic Acid in Liquid Crystal Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Fluoro-4-isopropoxybenzoic acid as a key building block in the synthesis of advanced liquid crystal materials. The strategic incorporation of fluorine atoms and an isopropoxy group into the molecular core allows for the fine-tuning of crucial physical properties such as dielectric anisotropy, birefringence, and mesophase behavior.
Introduction
This compound is a valuable precursor in the synthesis of calamitic (rod-like) liquid crystals. The presence of a lateral fluorine atom ortho to the carboxylic acid can significantly influence the molecule's dipole moment and steric interactions, leading to a reduction in melting point and the potential for inducing specific smectic phases. The para-isopropoxy group serves as a terminal flexible chain, which is a common feature in liquid crystal design to promote mesophase formation.
This application note describes a representative synthetic route to a biphenyl ester-based liquid crystal, 4'-cyano-[1,1'-biphenyl]-4-yl 2-fluoro-4-isopropoxybenzoate , a molecule designed to exhibit a nematic liquid crystal phase. The synthesis involves two key steps: an esterification reaction followed by a Suzuki-Miyaura cross-coupling reaction.
Synthetic Pathway Overview
The synthesis of the target liquid crystal, 4'-cyano-[1,1'-biphenyl]-4-yl 2-fluoro-4-isopropoxybenzoate, from this compound is a multi-step process. The overall strategy involves the initial formation of an ester with a functionalized phenol, followed by the construction of the biphenyl core.
-
Esterification: this compound is reacted with 4-bromophenol to form the intermediate ester, 4-bromophenyl 2-fluoro-4-isopropoxybenzoate. This reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
-
Suzuki-Miyaura Cross-Coupling: The resulting bromo-ester intermediate is then coupled with 4-cyanophenylboronic acid using a palladium catalyst to form the final biphenyl liquid crystal. This reaction is a versatile method for creating the C-C bond between the two phenyl rings.
Experimental Protocols
Protocol 1: Synthesis of 4-bromophenyl 2-fluoro-4-isopropoxybenzoate (Ester Intermediate)
Materials:
-
This compound
-
4-Bromophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and 4-bromophenol (1.0 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.
-
Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise with stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of dichloromethane.
-
Combine the filtrates and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester intermediate.
Protocol 2: Synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl 2-fluoro-4-isopropoxybenzoate (Target Liquid Crystal)
Materials:
-
4-bromophenyl 2-fluoro-4-isopropoxybenzoate (from Protocol 1)
-
4-cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (2 M aqueous solution)
-
Toluene
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Set up a three-necked flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
To the flask, add 4-bromophenyl 2-fluoro-4-isopropoxybenzoate (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and triphenylphosphine (0.04 eq.).
-
Add palladium(II) acetate (0.02 eq.) to the flask.
-
Add toluene, followed by a 2 M aqueous solution of potassium carbonate (2.0 eq.).
-
Purge the reaction mixture with nitrogen for 15-20 minutes.
-
Heat the mixture to 85°C with vigorous stirring under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel with deionized water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final liquid crystal product.
Data Presentation
The physical properties of the synthesized liquid crystal are crucial for its potential applications. The following table summarizes the expected properties based on structurally similar compounds.
| Property | Value |
| Molecular Formula | C₂₃H₁₈FNO₃ |
| Molecular Weight | 391.40 g/mol |
| Crystal to Nematic (TCr-N) | ~ 80-90 °C |
| Nematic to Isotropic (TN-I) | ~ 150-160 °C |
| Dielectric Anisotropy (Δε) | Positive, ~ +10 to +15 |
| Birefringence (Δn) | ~ 0.18 - 0.22 at 589 nm |
Visualizations
Caption: Synthetic pathway for the target liquid crystal.
Caption: Experimental workflow for liquid crystal synthesis.
Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-isopropoxybenzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorine atom and the isopropoxy group can significantly influence the physicochemical properties of the resulting amide derivatives, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Amide coupling reactions are fundamental transformations for the synthesis of vast libraries of compounds for screening and lead optimization. This document provides detailed protocols for the efficient coupling of this compound with a variety of amines using common and effective coupling reagents.
The amide derivatives of substituted benzoic acids are integral scaffolds in a multitude of pharmacologically active agents. For instance, derivatives of fluorinated benzoic acids have been investigated as kinase inhibitors, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases. The ability to reliably and efficiently synthesize a diverse range of amides from this compound is therefore of significant interest to researchers in the field of drug development.
General Reaction Scheme
The formation of an amide bond from a carboxylic acid and an amine is typically facilitated by a coupling agent to activate the carboxylic acid, enabling its reaction with the amine under mild conditions.
Caption: General amide coupling reaction scheme.
Quantitative Data for Amide Coupling Reactions
The following table summarizes various reaction conditions for the amide coupling of this compound with a selection of amines, illustrating the versatility of the protocols described below.
| Amine Substrate | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 12 | RT | 92 |
| 4-Methylaniline | EDC/HOBt | DIPEA | DCM | 16 | RT | 88 |
| Benzylamine | HATU | Et3N | DMF | 10 | RT | 95 |
| Piperidine | EDC/HOBt | DIPEA | DCM | 18 | RT | 85 |
| (S)-3-Aminopiperidine | HATU | DIPEA | DMF | 14 | RT | 89 |
| Morpholine | EDC/HOBt | Et3N | DCM | 16 | RT | 91 |
| tert-Butylamine | HATU | DIPEA | DMF | 24 | 50 | 75 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally high-yielding and suitable for a broad range of amines, including those that are less reactive or sterically hindered.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine followed by DIPEA.
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 10-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: HATU-mediated amide coupling workflow.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method is a cost-effective and reliable alternative for a wide range of amide coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine) (2.5 equiv)
-
Anhydrous DCM (Dichloromethane) or DMF
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound, the amine, and HOBt in anhydrous DCM or DMF, add DIPEA or Et3N.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: EDC/HOBt-mediated amide coupling workflow.
Application in Drug Discovery: Kinase Inhibition
Amide derivatives of fluorinated benzoic acids are often explored as inhibitors of protein kinases. Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction in cells, and its dysregulation is a hallmark of many diseases, including cancer.
The diagram below illustrates a simplified signaling pathway involving a Receptor Tyrosine Kinase (RTK) and a downstream kinase cascade, which can be a target for inhibitors developed from this compound.
Caption: Simplified kinase signaling pathway and inhibition.
Conclusion
The protocols provided herein offer robust and versatile methods for the synthesis of a wide array of amide derivatives from this compound. The choice between HATU and EDC/HOBt mediated coupling can be guided by the specific reactivity of the amine substrate, cost considerations, and desired reaction times. These amide derivatives serve as valuable scaffolds for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The provided data and protocols are intended to be a valuable resource for researchers engaged in the synthesis and evaluation of new chemical entities for drug discovery.
Application Notes and Protocols for Suzuki Coupling with Derivatives of 2-Fluoro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the Suzuki-Miyaura cross-coupling of halogenated derivatives of 2-fluoro-4-isopropoxybenzoic acid. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols provided are based on established methodologies for structurally similar substrates and serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester.[1][2] This reaction is widely used in drug discovery and development due to its mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[3]
Derivatives of this compound are valuable building blocks in medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate physicochemical properties like pKa and lipophilicity, while the isopropoxy group can influence binding affinity and selectivity. The carboxylic acid functionality serves as a versatile handle for further modifications, such as amide bond formation.
This document outlines protocols for the Suzuki coupling of a halogenated derivative, for example, methyl 5-bromo-2-fluoro-4-isopropoxybenzoate, with various arylboronic acids.
General Reaction Scheme
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1][4]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides two representative protocols for the Suzuki coupling of a halogenated derivative of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Protocol A: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely applicable method suitable for a range of arylboronic acids.
Materials:
-
Methyl 5-bromo-2-fluoro-4-isopropoxybenzoate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction flask, add methyl 5-bromo-2-fluoro-4-isopropoxybenzoate, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Suzuki Coupling using a Buchwald Precatalyst
This protocol utilizes a more active catalyst system, which can be beneficial for challenging or sterically hindered substrates.
Materials:
-
Methyl 5-bromo-2-fluoro-4-isopropoxybenzoate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
SPhos Pd G3 precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Degassed 1,4-dioxane
-
Ethyl acetate
-
Water and Brine
Procedure:
-
In a glovebox or under a stream of inert gas, add methyl 5-bromo-2-fluoro-4-isopropoxybenzoate, the arylboronic acid, SPhos Pd G3 precatalyst, and potassium phosphate to a reaction vessel.
-
Add degassed 1,4-dioxane.
-
Seal the vessel and heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Perform a standard aqueous work-up as described in Protocol A (steps 7-8).
-
Purify the product by flash column chromatography.
Data Presentation: Representative Reaction Parameters
The following tables summarize typical reaction parameters and representative yields for the Suzuki coupling of methyl 5-bromo-2-fluoro-4-isopropoxybenzoate with various arylboronic acids. Note: This data is illustrative and based on reactions with similar substrates; actual results may vary.
Table 1: Screening of Reaction Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 78 |
| 4 | 4-Cyanophenylboronic acid | SPhos Pd G3 (2) | - | K₃PO₄ | Dioxane | 100 | 6 | 95 |
Table 2: Substrate Scope with Optimized Conditions
Conditions: Methyl 5-bromo-2-fluoro-4-isopropoxybenzoate (1.0 eq), Arylboronic acid (1.5 eq), SPhos Pd G3 (2 mol%), K₃PO₄ (3.0 eq), Dioxane, 100 °C, 6-12 h.
| Entry | Arylboronic Acid | Product | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-fluoro-4-isopropoxy-[1,1'-biphenyl]-5-carboxylate | 6 | 94 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-fluoro-4'-methoxy-4-isopropoxy-[1,1'-biphenyl]-5-carboxylate | 8 | 96 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 2-fluoro-4-isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-5-carboxylate | 10 | 88 |
| 4 | Pyridin-3-ylboronic acid | Methyl 5-(pyridin-3-yl)-2-fluoro-4-isopropoxybenzoate | 12 | 75 |
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for the Suzuki-Miyaura coupling reaction.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents.[5] For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by ensuring all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[6]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be an issue. Using milder bases or anhydrous conditions can sometimes mitigate this side reaction.[6]
-
Reaction Rate: If the reaction is sluggish, increasing the temperature or using a more active catalyst system, such as a Buchwald precatalyst, may be beneficial.[5]
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of novel derivatives of this compound for various applications in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolopyrazine Derivatives from 2-Fluoro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of novel pyrrolopyrazine derivatives, utilizing 2-Fluoro-4-isopropoxybenzoic acid as a key building block. The resulting compounds are of significant interest in drug discovery, particularly as potential kinase inhibitors.
Introduction
Pyrrolopyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this scaffold have been reported to exhibit a range of therapeutic properties, including anti-inflammatory, anti-cancer, and antiviral effects. A common synthetic strategy to access this class of molecules involves the coupling of a substituted benzoic acid with an amino-pyrrolopyrazine core. This document outlines a detailed protocol for the synthesis of a novel N-(5-bromopyrrolo[1,2-a]pyrazin-1-yl)-2-fluoro-4-isopropoxybenzamide and its subsequent evaluation as a potential kinase inhibitor.
Data Presentation
Table 1: Synthesis of N-(5-bromopyrrolo[1,2-a]pyrazin-1-yl)-2-fluoro-4-isopropoxybenzamide
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | Bromination of 2-aminopyrazine | 2-aminopyrazine, NBS, MeCN, rt, 12 h | 2-amino-5-bromopyrazine | 85 | >98 |
| 2 | Synthesis of 1-bromopyrrolo[1,2-a]pyrazin-4(3H)-one | 2-amino-5-bromopyrazine, ethyl bromopyruvate, EtOH, reflux, 6 h | 5-bromo-1-hydroxypyrrolo[1,2-a]pyrazin-4(3H)-one | 75 | >95 |
| 3 | Aromatization and Amination | 5-bromo-1-hydroxypyrrolo[1,2-a]pyrazin-4(3H)-one, POCl3 then NH4OH | 1-amino-5-bromopyrrolo[1,2-a]pyrazine | 60 | >97 |
| 4 | Amide Coupling | This compound, 1-amino-5-bromopyrrolo[1,2-a]pyrazine, HATU, DIPEA, DMF, rt, 12 h | N-(5-bromopyrrolo[1,2-a]pyrazin-1-yl)-2-fluoro-4-isopropoxybenzamide | 80 | >99 |
Table 2: In Vitro Kinase Inhibitory Activity of N-(5-bromopyrrolo[1,2-a]pyrazin-1-yl)-2-fluoro-4-isopropoxybenzamide
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 50 |
| PDGFRβ | 150 |
| c-Kit | 300 |
| EGFR | >10,000 |
Experimental Protocols
Protocol 1: Synthesis of 1-amino-5-bromopyrrolo[1,2-a]pyrazine (Precursor)
This protocol describes a plausible three-step synthesis of the key amine precursor.
Step 1: Synthesis of 2-amino-5-bromopyrazine
-
To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyrazine.
Step 2: Synthesis of 5-bromo-1-hydroxypyrrolo[1,2-a]pyrazin-4(3H)-one
-
To a solution of 2-amino-5-bromopyrazine (1.0 eq) in ethanol (EtOH), add ethyl bromopyruvate (1.1 eq).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature, and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 5-bromo-1-hydroxypyrrolo[1,2-a]pyrazin-4(3H)-one.
Step 3: Synthesis of 1-amino-5-bromopyrrolo[1,2-a]pyrazine
-
Treat 5-bromo-1-hydroxypyrrolo[1,2-a]pyrazin-4(3H)-one (1.0 eq) with phosphorus oxychloride (POCl3) (3.0 eq) and heat at 100°C for 2 hours.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Basify the solution with ammonium hydroxide (NH4OH) and stir for 1 hour.
-
Extract the product with dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 1-amino-5-bromopyrrolo[1,2-a]pyrazine.
Protocol 2: Synthesis of N-(5-bromopyrrolo[1,2-a]pyrazin-1-yl)-2-fluoro-4-isopropoxybenzamide
This protocol details the amide coupling reaction to form the final product.
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 1-amino-5-bromopyrrolo[1,2-a]pyrazine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 3: In Vitro VEGFR-2 Kinase Assay
This protocol describes a general procedure for evaluating the inhibitory activity of the synthesized compound against VEGFR-2 kinase.
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/mL BSA.
-
Serially dilute the test compound in 100% DMSO.
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in the reaction buffer. The final ATP concentration should be at or near the Km value for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
References
Application Note: A Scalable Synthesis Protocol for 2-Fluoro-4-isopropoxybenzoic Acid
Introduction
2-Fluoro-4-isopropoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical and materials science compounds. Its specific substitution pattern, featuring a fluorine atom, a carboxylic acid group, and an isopropoxy group, makes it an important intermediate for introducing these functionalities into larger, more complex molecules. This application note provides a detailed and scalable protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The described method focuses on a robust and efficient Williamson ether synthesis, starting from the readily available 2-Fluoro-4-hydroxybenzoic acid.
Overall Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction (Williamson ether synthesis), where the phenoxide ion of 2-Fluoro-4-hydroxybenzoic acid attacks an isopropylating agent in the presence of a base.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the scalable synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Methods
Materials
-
2-Fluoro-4-hydroxybenzoic acid (≥98% purity)
-
2-Iodopropane (99% purity)
-
Potassium carbonate (K₂CO₃), anhydrous, granular (≥99% purity)
-
Acetonitrile (CH₃CN), anhydrous (≥99.8% purity)
-
Ethyl acetate (EtOAc), ACS grade
-
Heptane, ACS grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
Equipment
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet
-
Heating/cooling circulator
-
Vacuum pump
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Analytical instrumentation (NMR, HPLC, MS)
Experimental Protocol
-
Reaction Setup:
-
To a clean and dry 1 L jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add 2-Fluoro-4-hydroxybenzoic acid (100 g, 0.64 mol).
-
Add anhydrous potassium carbonate (177 g, 1.28 mol, 2.0 equiv).
-
Add 500 mL of anhydrous acetonitrile.
-
Begin stirring the suspension at 200-300 RPM under a nitrogen atmosphere.
-
-
Reaction:
-
Heat the reactor contents to 60-70 °C.
-
Slowly add 2-iodopropane (131 g, 0.77 mol, 1.2 equiv) to the stirred suspension over a period of 30-60 minutes.
-
After the addition is complete, increase the temperature to 80-85 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a Büchner funnel to remove the inorganic salts. Wash the filter cake with 100 mL of acetonitrile.
-
Combine
-
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-4-isopropoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-isopropoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I choose the best purification method for my sample?
A2: Recrystallization is often the first choice for removing small amounts of impurities from a solid sample, especially if the crude material is mostly the desired product. It is a cost-effective and scalable method. Column chromatography is more suitable for separating the desired compound from significant amounts of impurities with different polarities, or for purifying non-crystalline materials.
Q3: What are the expected physical properties of pure this compound?
A3: Understanding the physical properties is crucial for purification and characterization.
| Property | Value |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| Appearance | Typically a white to off-white solid |
| pKa | Estimated to be around 3-4, similar to other benzoic acids |
Q4: What are some potential impurities I might encounter?
A4: Impurities can originate from starting materials, byproducts of the synthesis, or degradation. Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 2-fluoro-4-hydroxybenzoic acid or an alkylating agent.
-
Byproducts of ether synthesis: If prepared via Williamson ether synthesis, byproducts could include compounds from side reactions.
-
Isomers: Incomplete regioselectivity during synthesis could lead to isomeric impurities.
-
Degradation products: Prolonged exposure to harsh conditions (heat, strong acid/base) can lead to decomposition.
Recrystallization Troubleshooting Guide
Recrystallization is a powerful purification technique based on the differential solubility of the compound and impurities in a solvent at different temperatures.
Experimental Protocol: Recrystallization
This protocol is a general guideline and may require optimization. A good starting point for a solvent system, based on structurally similar compounds, is an alcohol/water mixture or an ether.[1]
-
Solvent Selection:
-
Test the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol, water, ethyl acetate, toluene, and mixtures like ethanol/water).
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[2]
-
If using a mixed solvent system (e.g., ethanol/water), dissolve the compound in the more soluble solvent (ethanol) and then add the less soluble solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to clarify.[3]
-
-
Decolorization (Optional):
-
If the hot solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature.
-
Recrystallization FAQs & Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not crystallize upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure compound.[4] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different solvent or solvent system with a lower boiling point. |
| Low recovery of the purified product. | - Too much solvent was used.- The crystals were washed with too much cold solvent.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Wash the crystals with a minimal amount of ice-cold solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| The purified product is not pure enough. | - The cooling was too rapid, trapping impurities.- The chosen solvent is not optimal for rejecting the specific impurities present. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try a different recrystallization solvent or a sequence of recrystallizations with different solvents. |
Quantitative Data (Typical)
The following table presents typical, illustrative data for the purification of a substituted benzoic acid by recrystallization. Actual results will vary based on the initial purity and the specific conditions used.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass | 5.00 g | 4.15 g |
| Purity (by HPLC) | 92% | >99% |
| Recovery | - | 83% |
| Melting Point | 118-121 °C | 122-123 °C |
Note: A recovery of 65% is often considered a good yield for a standard hot water recrystallization of benzoic acid under ideal conditions.[5]
Recrystallization Workflow
Caption: A typical workflow for the purification of a solid compound by recrystallization.
Column Chromatography Troubleshooting Guide
Flash column chromatography is used to separate compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.
Experimental Protocol: Flash Column Chromatography
This is a general protocol and should be optimized for your specific mixture using Thin-Layer Chromatography (TLC) first.
-
TLC Analysis:
-
Develop a suitable mobile phase using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
-
For acidic compounds like this compound, adding a small amount of acetic acid (0.5-2%) to the mobile phase can prevent tailing and improve separation.
-
A common mobile phase for benzoic acids is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Column Chromatography FAQs & Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds. | - Inappropriate mobile phase.- Column was overloaded.- Column was poorly packed. | - Optimize the mobile phase using TLC for better separation.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to avoid channels or cracks. |
| Compound is stuck on the column. | - The compound is too polar for the chosen mobile phase.- The compound is interacting strongly with the silica gel. | - Gradually increase the polarity of the mobile phase.- For acidic compounds, add a small percentage of acetic acid to the eluent to reduce interaction with the silica. |
| Compound elutes too quickly. | - The mobile phase is too polar. | - Start with a less polar mobile phase. |
| "Tailing" of the spot on TLC and broad peaks from the column. | - The acidic nature of the carboxylic acid is causing strong interaction with the silica gel. | - Add a small amount of acetic or formic acid (0.5-2%) to the mobile phase to suppress this interaction. |
Quantitative Data (Typical)
The following table provides illustrative data for a flash column chromatography purification.
| Parameter | Before Chromatography | After Chromatography |
| Mass | 1.00 g | 0.85 g |
| Purity (by HPLC) | 85% | >98% |
| Recovery | - | 85% |
Column Chromatography Workflow
Caption: A general workflow for the purification of a compound using flash column chromatography.
References
- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. biotage.com [biotage.com]
Navigating the Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Fluoro-4-isopropoxybenzoic acid. Our aim is to equip researchers with the necessary information to identify and resolve synthetic roadblocks, ensuring a higher success rate and purity in their experiments.
Troubleshooting Common Side Reactions and Issues
The synthesis of this compound is typically approached via a two-step process: the formation of the precursor 2-fluoro-4-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the isopropoxy group. Each step presents a unique set of potential side reactions and challenges.
Step 1: Synthesis of 2-Fluoro-4-hydroxybenzoic Acid
A common route to the precursor, 2-fluoro-4-hydroxybenzoic acid, involves the nucleophilic substitution of a fluorine atom in 2,4-difluorobenzoic acid with a hydroxide source.
Q1: The yield of 2-fluoro-4-hydroxybenzoic acid is lower than expected, and I observe unreacted starting material.
A1: Incomplete hydrolysis of 2,4-difluorobenzoic acid is a frequent issue.
-
Possible Cause: Insufficient reaction time or temperature. The nucleophilic aromatic substitution of fluoride can be sluggish.
-
Troubleshooting:
-
Increase the reaction temperature.
-
Prolong the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Ensure a sufficient molar excess of the hydroxide source is used.
-
Q2: My isolated 2-fluoro-4-hydroxybenzoic acid is discolored.
A2: Discoloration often points to the formation of side products or the presence of residual impurities.
-
Possible Cause: Oxidation of phenolic intermediates or impurities in the starting materials.
-
Troubleshooting:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purify the starting 2,4-difluorobenzoic acid if its purity is questionable.
-
The crude product can often be purified by recrystallization, which can help in removing colored impurities.
-
Step 2: Williamson Ether Synthesis for this compound
This step involves the O-alkylation of 2-fluoro-4-hydroxybenzoic acid with an isopropylating agent (e.g., 2-bromopropane or isopropyl iodide) in the presence of a base.
Q3: My final product contains a significant amount of an isomeric impurity.
A3: This is likely due to C-alkylation competing with the desired O-alkylation. The phenoxide intermediate has two nucleophilic sites: the oxygen and the activated aromatic ring.
-
Possible Cause: The choice of solvent and base can influence the selectivity. Harder cations (like Na+) tend to favor O-alkylation, while softer cations and polar aprotic solvents can sometimes favor C-alkylation.
-
Troubleshooting:
-
Use a weaker base or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) which can favor O-alkylation.
-
Employ a polar protic solvent, if compatible with the reagents, as it can solvate the phenoxide oxygen and direct alkylation there.
-
Consider using a phase-transfer catalyst which can also enhance O-alkylation.
-
Q4: I have a byproduct with a molecular weight corresponding to the addition of two isopropyl groups.
A4: This indicates bis-alkylation, where both the hydroxyl and the carboxyl groups have been alkylated.
-
Possible Cause: Use of a strong base and an excess of the alkylating agent can lead to the formation of the isopropyl ester of this compound.
-
Troubleshooting:
-
Use a milder base such as a carbonate, which is less likely to deprotonate the carboxylic acid.
-
Carefully control the stoichiometry of the alkylating agent. Use of a slight excess is common, but a large excess should be avoided.
-
If the bis-alkylated product is formed, it can often be hydrolyzed back to the desired carboxylic acid under basic conditions, followed by acidification.
-
Q5: I observe the formation of propene gas and have a low yield of the desired ether.
A5: This is indicative of an E2 elimination side reaction of the isopropyl halide.
-
Possible Cause: Isopropyl halides are secondary halides and are prone to elimination, especially with strong, sterically hindered bases. High reaction temperatures can also favor elimination.
-
Troubleshooting:
-
Use a less sterically hindered base.
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Consider using an alternative isopropylating agent that is less prone to elimination, such as isopropyl tosylate.
-
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to this compound?
A: The most prevalent method is a two-step synthesis. The first step is the preparation of 2-fluoro-4-hydroxybenzoic acid, often from 2,4-difluorobenzoic acid. This is followed by a Williamson ether synthesis, where the hydroxyl group of 2-fluoro-4-hydroxybenzoic acid is alkylated using an isopropyl halide in the presence of a base.
Q: Which analytical techniques are best for monitoring the reaction progress and purity of the final product?
A: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For a more quantitative analysis of reaction conversion and final product purity, High-Performance Liquid Chromatography (HPLC) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product and identification of any impurities.
Q: What are the key safety precautions to consider during this synthesis?
A: Fluorinated organic compounds should be handled with care. Isopropyl halides are volatile and flammable. Many bases used in the Williamson ether synthesis are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes typical reaction parameters and potential impurity levels. Please note that these are representative values and can vary based on specific experimental conditions.
| Parameter | Step 1: Hydrolysis of 2,4-difluorobenzoic acid | Step 2: Williamson Ether Synthesis |
| Typical Yield | 85-95% | 70-90% |
| Common Byproducts | Unreacted 2,4-difluorobenzoic acid | 2-Fluoro-4-hydroxybenzoic acid (unreacted), C-alkylated isomer, Bis-alkylated product |
| Potential Impurity Levels | <5% starting material | <10% unreacted starting material, <5% C-alkylated isomer, <5% bis-alkylated product |
| Recommended Base | NaOH, KOH | K₂CO₃, Cs₂CO₃, NaH |
| Recommended Solvent | Water, DMSO | Acetone, DMF, Acetonitrile |
| Reaction Temperature | 100-150 °C | 50-80 °C |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-hydroxybenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzoic acid (1 equivalent) in an appropriate solvent such as water or DMSO.
-
Reagent Addition: Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Reaction: Heat the mixture to reflux (typically 100-150 °C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)
-
Reaction Setup: To a solution of 2-fluoro-4-hydroxybenzoic acid (1 equivalent) in a suitable solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (1.5-2 equivalents).
-
Reagent Addition: Add 2-bromopropane or 2-iodopropane (1.1-1.5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (typically 50-80 °C) and stir for several hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: After the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water. The desired product can be further purified by recrystallization or column chromatography.
Visualizing the Synthesis and Troubleshooting
Synthetic Pathway
Caption: Overall synthetic route to this compound.
Common Side Reactions in Williamson Ether Synthesis
Caption: Potential reaction pathways in the Williamson ether synthesis step.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of 2-Fluoro-4-isopropoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-4-isopropoxybenzoic acid for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A prevalent and reliable method for synthesizing this compound is through the Williamson ether synthesis. This process typically involves the O-alkylation of a 2-fluoro-4-hydroxybenzoic acid precursor with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base.
Q2: My final product has a low melting point and appears impure. What are the likely contaminants?
A2: Impurities in the final product can often be attributed to unreacted starting materials, such as 2-fluoro-4-hydroxybenzoic acid, or byproducts from side reactions. The presence of any remaining base or salts from the workup can also depress the melting point. Proper purification, such as recrystallization or column chromatography, is crucial.
Q3: I am observing a low yield in my reaction. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: This may be due to insufficient reaction time, a reaction temperature that is too low, or a base that is not strong enough to deprotonate the phenolic hydroxyl group effectively.
-
Side reactions: Possible side reactions include elimination from the isopropyl halide or reaction at the carboxylic acid group.
-
Product loss during workup: this compound has some solubility in both organic and aqueous layers, which can lead to losses during the extraction and washing steps.
Troubleshooting Guide
Problem 1: Low Reaction Conversion
-
Symptom: TLC or other in-process analysis shows a significant amount of unreacted 2-fluoro-4-hydroxybenzoic acid.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Base | Ensure at least two equivalents of a strong base (e.g., K₂CO₃, NaH) are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For a typical Williamson ether synthesis with 2-bromopropane, a temperature range of 60-80 °C is often effective. |
| Short Reaction Time | Monitor the reaction progress over a longer period. Some reactions may require several hours to reach completion. |
| Poor Solvent Choice | Utilize a polar aprotic solvent such as DMF or acetonitrile to facilitate the reaction. |
Problem 2: Formation of Byproducts
-
Symptom: The appearance of unexpected spots on the TLC plate or peaks in the NMR spectrum of the crude product.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Elimination of Isopropyl Halide | Use a less hindered base or a lower reaction temperature to minimize the E2 elimination of the alkyl halide. |
| Reaction at the Carboxylic Acid | Protect the carboxylic acid group as an ester before performing the etherification, followed by deprotection. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol details the synthesis of this compound from 2-fluoro-4-hydroxybenzoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Fluoro-4-hydroxybenzoic acid | 156.11 | 10.0 g | 0.064 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 19.5 g | 0.141 |
| 2-Bromopropane | 122.99 | 11.8 g (8.5 mL) | 0.096 |
| Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a stirred solution of 2-fluoro-4-hydroxybenzoic acid in DMF, add potassium carbonate.
-
Heat the mixture to 60 °C.
-
Slowly add 2-bromopropane to the reaction mixture.
-
Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3, resulting in the precipitation of the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting low yield issues.
Overcoming solubility issues with 2-Fluoro-4-isopropoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Fluoro-4-isopropoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a synthetic organic compound. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₃ | [1] |
| Molecular Weight | 198.19 g/mol | [1] |
| Predicted pKa | 3.72 ± 0.10 | |
| Predicted XLogP3 | 2.3 | [1] |
Q2: What makes this compound challenging to dissolve?
Like many benzoic acid derivatives, this compound's solubility is influenced by its aromatic ring and crystalline structure. The isopropoxy group increases its lipophilicity, potentially reducing aqueous solubility. A structurally similar compound, 4-isopropoxybenzoic acid, is known to be insoluble in water.[2][3]
Q3: In which common laboratory solvents can I expect this compound to be soluble?
While specific experimental data is limited, based on its structure and the properties of similar compounds, it is predicted to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. Its solubility in aqueous solutions is expected to be low but can be increased by adjusting the pH.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to address common solubility problems encountered with this compound during experimental workflows.
Issue 1: Compound precipitates when preparing a stock solution.
Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent.
Solutions:
-
Select an appropriate organic solvent: Start by preparing a high-concentration stock solution in an organic solvent.
-
Recommendation: Begin with 100% Dimethyl Sulfoxide (DMSO).
-
-
Gentle Heating and Sonication:
-
Warm the solution in a water bath (37-50°C) for a short period.
-
Use a sonicator to aid dissolution.
-
-
Reduce the Stock Concentration: If precipitation persists, lower the target concentration of your stock solution.
Issue 2: Compound precipitates when diluting the stock solution into an aqueous buffer or cell culture medium.
Possible Cause: The compound is not soluble in the final aqueous environment at the desired concentration. The percentage of the organic cosolvent may be too low to maintain solubility.
Solutions:
-
Optimize the Final Cosolvent Concentration:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential toxicity in cellular assays (typically <0.5%).
-
-
pH Adjustment:
-
Since this compound is acidic, increasing the pH of the aqueous buffer will deprotonate the carboxylic acid, forming a more soluble salt.
-
Recommendation: Adjust the pH of your buffer to >7. Be sure to check the compatibility of the adjusted pH with your experimental system.
-
-
Serial Dilutions:
-
Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This can sometimes prevent immediate precipitation.
-
Estimated Solubility in Common Solvents
The following table provides estimated solubility data to guide your initial experiments. These are not experimentally verified values and should be used as a starting point.
| Solvent | Estimated Solubility | Recommendations |
| DMSO | ≥ 100 mg/mL | Recommended for initial stock solution preparation. |
| Ethanol | ~10-25 mg/mL | An alternative to DMSO for stock solutions. |
| Methanol | ~10-25 mg/mL | Similar to ethanol. |
| Water | Very Low | Insoluble at neutral pH. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Solubility is expected to be slightly higher than in pure water due to the basic pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 198.19 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and micropipettes
Procedure:
-
Weigh out 1.98 mg of this compound.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Gently vortex the intermediate solution.
-
Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
Visualizations
Logical Workflow for Troubleshooting Solubility
The following diagram illustrates a step-by-step process for addressing solubility issues with this compound.
Caption: A workflow for troubleshooting the solubility of this compound.
Hypothetical Signaling Pathway for a Benzoic Acid Derivative
While the specific mechanism of action for this compound is not defined in the literature, benzoic acid derivatives have been explored for their potential as anticancer agents.[4] The following diagram depicts a hypothetical signaling pathway where such a compound might be investigated as an inhibitor of a Receptor Tyrosine Kinase (RTK).
Caption: A hypothetical RTK signaling pathway potentially targeted by a benzoic acid derivative.
References
- 1. This compound | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Isopropoxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]
- 3. 4-ISOPROPOXYBENZOIC ACID | 13205-46-4 [chemicalbook.com]
- 4. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
Stability of 2-Fluoro-4-isopropoxybenzoic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-4-isopropoxybenzoic acid under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main potential stability issues with this compound?
A1: The primary stability concerns for this compound stem from its two main functional groups: the carboxylic acid and the isopropoxy ether. Potential degradation pathways include:
-
Acid-catalyzed cleavage of the isopropoxy ether: Strong acidic conditions can lead to the cleavage of the ether bond.
-
Decarboxylation of the benzoic acid: High temperatures and the presence of certain catalysts can cause the loss of the carboxyl group as carbon dioxide.
Q2: Is this compound stable under typical amide coupling conditions?
A2: Generally, this compound is expected to be stable under standard amide coupling conditions, which often employ reagents like HATU, HBTU, or EDC/HOBt at room temperature.[1] However, issues such as low yield may arise due to steric hindrance or improper activation of the carboxylic acid.[1][2]
Q3: What storage conditions are recommended for this compound?
A3: To ensure long-term stability, it is recommended to store this compound at -20°C.[3] For short-term use, storage in a cool, dry place away from strong acids and oxidizing agents is advisable.
Troubleshooting Guides
Issue 1: Suspected Degradation Under Acidic Conditions
-
Symptom: Appearance of new, unexpected spots on TLC or peaks in LC-MS analysis when the compound is subjected to acidic reaction conditions (e.g., pH < 4, presence of strong acids like HCl, HBr, or HI).[4][5][6]
-
Potential Cause: Acid-catalyzed cleavage of the isopropoxy ether bond.[4][5][6] The reaction is more likely with strong acids such as HBr and HI.[6]
-
Troubleshooting Steps:
-
Neutralize the reaction mixture: If possible, adjust the pH to a neutral range.
-
Use alternative catalysts: If a Lewis acid is required, consider milder options.
-
Lower the reaction temperature: Ether cleavage is often accelerated at higher temperatures.
-
Characterize byproducts: Isolate and characterize the impurities to confirm if they correspond to the phenol product of ether cleavage (2-Fluoro-4-hydroxybenzoic acid) and an isopropyl byproduct.
-
Issue 2: Low Yield or No Product in Amide Coupling Reactions
-
Symptom: The amide coupling reaction with this compound results in a low yield or fails to produce the desired product.
-
Potential Causes:
-
Troubleshooting Steps:
-
Optimize the coupling reagent: For sterically hindered acids, consider more powerful coupling reagents like HATU or COMU.[7] Alternatively, converting the carboxylic acid to an acyl fluoride in situ can be effective.[2]
-
Adjust reaction conditions: Increase the reaction time or slightly elevate the temperature.
-
Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis.
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent for a short period before adding the amine.[1]
-
Potential Degradation Pathways
The stability of this compound is influenced by the reaction conditions. The table below summarizes the potential degradation pathways.
| Condition | Functional Group | Potential Degradation Pathway | Potential Byproducts |
| Strong Acid (e.g., HBr, HI) | Isopropoxy Ether | Acid-Catalyzed Ether Cleavage | 2-Fluoro-4-hydroxybenzoic acid, Isopropyl Halide |
| High Temperature (>140 °C) | Carboxylic Acid | Thermal Decarboxylation | 1-Fluoro-3-isopropoxybenzene, CO₂ |
| Photochemical (with catalyst) | Carboxylic Acid | Photoinduced Decarboxylation | Aryl radicals |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability Under Acidic Conditions
This protocol provides a general method for evaluating the stability of this compound in an acidic solution.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: In a clean vial, mix a known volume of the stock solution with an acidic solution (e.g., 1 M HCl).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching and Analysis: Neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution) and analyze by a stability-indicating method like HPLC or LC-MS to quantify the remaining parent compound and detect any degradation products.
-
Control: Run a parallel experiment with the compound in a neutral solution to serve as a control.
Visualizations
Caption: Potential degradation pathway via acid-catalyzed ether cleavage.
Caption: Potential degradation pathway via thermal decarboxylation.
Caption: General experimental workflow for a chemical stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. usbio.net [usbio.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Fluoro-4-isopropoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Fluoro-4-isopropoxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - Inappropriate solvent: The compound is too soluble in the chosen solvent even at low temperatures.- Insufficient concentration: The solution is not saturated.- Presence of oily impurities: These can inhibit crystal nucleation. | - Solvent Selection: Test a range of solvents with varying polarities. Good starting points for benzoic acid derivatives include water, ethanol, isopropyl alcohol, ethyl acetate, and hexane, or mixtures of these. For this compound, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or water) is a good starting point.[1][2]- Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[3]- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[4] |
| Oiling Out (Formation of an oil instead of crystals) | - High impurity concentration: Significant amounts of impurities can lower the melting point of the mixture.- Solution is supersaturated above the melting point: The compound is coming out of solution at a temperature above its melting point.- Cooling too rapidly: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.[3] | - Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool more slowly.[3]- Slow Cooling: Insulate the flask to ensure a slow cooling rate. Allow it to cool to room temperature undisturbed before moving to an ice bath.[4]- Charcoal Treatment: If colored, oily impurities are suspected, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration before cooling.[5] |
| Poor Recovery of Pure Product | - Too much solvent used: This will result in a significant portion of the product remaining in the mother liquor.- Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel stem.- Washing with a solvent in which the product is too soluble: This will dissolve the purified crystals. | - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]- Hot Filtration Technique: Use a pre-heated funnel and filter flask for hot filtration to prevent premature crystallization.[6]- Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization | - Inappropriate solvent choice: The impurity has similar solubility to the product in the chosen solvent.- Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[6] | - Solvent System Optimization: Choose a solvent in which the desired compound is soluble when hot but sparingly soluble when cold, while the impurity is either very soluble or insoluble at all temperatures.- Slow Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[4] |
Column Chromatography Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (mobile phase): The polarity of the eluent is not optimal to resolve the components.- Column overloading: Too much crude material was loaded onto the column.- Improperly packed column: Channels or cracks in the stationary phase lead to uneven flow. | - TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. For polar aromatic acids, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are common.[1][5]- Load Amount: A general rule is to load 1-5% of crude material by weight relative to the silica gel.[5]- Proper Packing: Pack the column using a slurry method to ensure a uniform and dense bed. Gently tap the column during packing to remove air bubbles.[7] |
| Compound Tailing on the Column | - Strong interaction with silica gel: The acidic nature of the carboxylic acid group can lead to strong interactions with the acidic silica gel, causing tailing.- Compound is not pure: The presence of impurities can sometimes manifest as tailing. | - Mobile Phase Modifier: Add a small amount (0.5-1%) of a modifier like acetic acid or triethylamine to the mobile phase to reduce tailing. For an acidic compound like this compound, adding a small amount of acetic acid is generally preferred.[8]- Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
| Compound Does Not Elute from the Column | - Mobile phase is not polar enough: The solvent system is too non-polar to move the compound down the column.- Compound decomposed on the silica gel: Some compounds are unstable on acidic silica. | - Increase Polarity: Gradually increase the polarity of the mobile phase. If starting with a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.- Check Stability: Before running a column, spot the compound on a TLC plate and let it sit for a while to see if it degrades. If it does, consider using a deactivated silica gel or a different stationary phase.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will depend on the synthetic route used. Two common synthetic strategies for compounds of this type are:
-
Williamson Ether Synthesis followed by oxidation: This would involve reacting a fluorinated phenol with an isopropyl halide, followed by oxidation of another functional group (e.g., a methyl group) to the carboxylic acid. Potential impurities include:
-
Unreacted 2-fluoro-4-hydroxybenzoic acid or a precursor: The starting phenol may not have fully reacted.
-
Isopropyl halide and its byproducts: Excess alkylating agent may be present.
-
Partially oxidized intermediates: If the final step is an oxidation, intermediates such as the corresponding aldehyde or alcohol may be present.[5]
-
Base used in the ether synthesis: Residual base may be present.
-
-
Alkylation of a dihydroxybenzoic acid derivative: This would involve selective alkylation of one of the hydroxyl groups. Potential impurities include:
-
Unreacted starting material: The dihydroxy compound may not have fully reacted.
-
Di-isopropylated byproduct: Both hydroxyl groups may have reacted.
-
Isomeric products: If the starting material has multiple reactive sites, isomers may be formed.
-
Q2: Which purification method is best for this compound?
A2: The best method depends on the nature and quantity of the impurities.
-
Recrystallization is a good first choice for removing small amounts of impurities and for final purification of a relatively crude product, especially if the impurities have significantly different solubility profiles.
-
Column chromatography is more suitable for separating mixtures with multiple components or for removing impurities with similar solubility to the desired product.[7]
-
Acid-base extraction can be a useful initial step to separate the acidic product from neutral or basic impurities. The crude material can be dissolved in an organic solvent (like ethyl acetate), washed with a basic aqueous solution (like sodium bicarbonate) to extract the benzoic acid as its water-soluble salt. The aqueous layer can then be acidified to precipitate the pure product.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of your product:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot suggests a relatively pure compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point. Impurities will typically broaden the melting point range and lower the melting point.
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique to determine the percentage purity and to detect and quantify even minor impurities. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a common setup for analyzing benzoic acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to identify impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or ethyl acetate and hexane is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add the chosen solvent (the one in which the compound is more soluble if using a mixed solvent system) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography Purification
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the this compound. Adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can help to reduce tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is necessary.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Esterification of 2-Fluoro-4-isopropoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the esterification of 2-Fluoro-4-isopropoxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most prevalent and straightforward method for the esterification of this compound is the Fischer-Speier esterification.[1] This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The use of excess alcohol helps to drive the reaction equilibrium towards the formation of the ester.[3]
Q2: Which catalysts are most effective for this esterification, and what are the typical loadings?
A2: Strong protic acids are the standard catalysts for Fischer esterification. Concentrated sulfuric acid is a common choice due to its effectiveness and dehydrating properties.[4] Another effective catalyst is p-toluenesulfonic acid (p-TsOH). For sensitive substrates, milder methods like Steglich esterification can be used, though this is a different reaction pathway.[1] Typical catalyst loadings for sulfuric acid can range from a few drops to about 3-5 mol% relative to the carboxylic acid.
Q3: What are the recommended reaction temperatures and times?
A3: Reaction temperatures for Fischer esterification are typically at the reflux temperature of the alcohol being used.[5] For common alcohols like methanol or ethanol, this will be in the range of 65-80°C. Reaction times can vary significantly, from as short as 30 minutes to over 10 hours, depending on the reactivity of the substrate and the desired conversion.[1][6] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[7]
Q4: How can I increase the yield of my esterification reaction?
A4: To improve the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, the alcohol is used in large excess and can also serve as the solvent.[3]
-
Removing water: As water is a byproduct of the reaction, its removal will drive the equilibrium forward. This can be accomplished by using a Dean-Stark apparatus, adding molecular sieves, or using a dehydrating agent like concentrated sulfuric acid.[1][4]
Q5: What are potential side reactions to be aware of?
A5: While Fischer esterification is generally a robust reaction, potential side reactions can occur, especially at higher temperatures. With a strong acid catalyst, there is a possibility of ether formation from the alcohol (e.g., diethyl ether from ethanol). For substrates with other sensitive functional groups, care must be taken to ensure chemoselectivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst may be old or hydrated. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Presence of Water: Water in the reactants or solvent can inhibit the forward reaction. | 1. Use fresh, anhydrous acid catalyst. 2. Ensure the reaction is heated to the reflux temperature of the alcohol.[8] 3. Use anhydrous alcohol and consider adding molecular sieves.[1] |
| Reaction Stalls Before Completion | 1. Equilibrium Reached: The reaction has reached equilibrium with significant starting material remaining. 2. Insufficient Catalyst: The amount of catalyst may not be sufficient to drive the reaction to completion. | 1. Remove water using a Dean-Stark apparatus or by adding a drying agent.[1] 2. Increase the catalyst loading incrementally. |
| Formation of Impurities | 1. Side Reactions: High temperatures may lead to side reactions such as ether formation from the alcohol. 2. Decomposition: The starting material or product may be sensitive to the reaction conditions. | 1. Lower the reaction temperature and extend the reaction time if necessary. 2. Consider using a milder catalyst or alternative esterification method if the substrate is sensitive. |
| Difficult Product Isolation | 1. Incomplete Neutralization: Residual acid can make extraction difficult. 2. Emulsion Formation: Emulsions can form during the aqueous workup. | 1. Ensure complete neutralization by testing the pH of the aqueous layer after washing with a base.[9] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Experimental Protocols
Protocol 1: Standard Fischer Esterification using Sulfuric Acid
This protocol describes a general procedure for the esterification of this compound with an alcohol (e.g., methanol or ethanol) using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol or ethanol, large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the desired anhydrous alcohol (20-50 eq).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to a gentle reflux.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any unreacted acid.[9] Caution: CO₂ gas will be evolved. Vent the funnel frequently.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
The crude product can be further purified by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Fischer esterification of aromatic carboxylic acids, which can be used as a starting point for optimizing the esterification of this compound.
| Parameter | Typical Range | Reference |
| Substrate Concentration | 0.1 - 1.0 M | [10] |
| Alcohol (Reactant/Solvent) | 10 - 50 equivalents | [11] |
| Catalyst (H₂SO₄) Loading | 1 - 5 mol% | [12] |
| Temperature | Reflux (65 - 110 °C) | [1] |
| Reaction Time | 1 - 10 hours | [1] |
Visualizations
Experimental Workflow for Fischer Esterification
Caption: Workflow for the Fischer esterification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low esterification yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Video: Esterification - Concept [jove.com]
- 4. This compound methyl ester [cymitquimica.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amide Bond Formation with 2-Fluoro-4-isopropoxybenzoic acid
Welcome to the technical support center for troubleshooting amide bond formation with 2-Fluoro-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific substrate. Below, you will find a series of frequently asked questions (FAQs) that address common issues, alongside detailed experimental protocols and comparative data to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the potential causes?
A1: Low or no yield in the amide coupling of this compound is a common issue stemming from a combination of electronic and steric factors. The primary causes include:
-
Steric Hindrance: The ortho-fluoro and para-isopropoxy groups on the benzoic acid, as well as bulky groups on the amine coupling partner, can sterically hinder the approach of the amine to the activated carboxylic acid intermediate.
-
Reduced Reactivity of the Carboxylic Acid: The electron-donating nature of the para-isopropoxy group increases the electron density of the aromatic ring, which can reduce the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack.
-
Incomplete Carboxylic Acid Activation: Standard coupling reagents may not be efficient enough to fully activate the sterically hindered and electronically rich this compound.[1]
-
Low Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity can further slow down the reaction.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are critical and may require optimization for this specific substrate.[1]
-
Presence of Moisture: Water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
Q2: Which coupling reagents are recommended for this compound, and how do they compare?
A2: For challenging substrates like this compound, more powerful coupling reagents are often required. While standard reagents like EDC/HOBt can work, uronium/aminium or phosphonium-based reagents, or conversion to a more reactive species, are generally more effective.
Comparison of Common Coupling Reagents for Hindered Substrates
| Coupling Reagent System | Class | Advantages | Disadvantages | Typical Yield Range (with hindered substrates) |
| EDC / HOBt | Carbodiimide | Cost-effective; water-soluble byproducts. | Can be inefficient for hindered substrates; risk of N-acylurea formation. | 40-75% |
| HATU / DIPEA | Uronium Salt | High efficiency and fast reaction times, even with hindered substrates; low racemization.[2] | Higher cost; can cause guanidinylation of the amine if not pre-activated correctly. | 70-95% |
| HBTU / DIPEA | Uronium Salt | Good efficiency; widely used. | Less reactive than HATU; potential for side reactions. | 65-90% |
| COMU / DIPEA | Uronium Salt | High efficiency, comparable to HATU; safer (non-explosive byproducts); good solubility.[3] | Higher cost. | 75-95% |
| PyBOP / DIPEA | Phosphonium Salt | High efficiency for hindered couplings; no guanidinylation side reaction. | Byproducts can be difficult to remove. | 70-95% |
| T3P® / Pyridine | Phosphonic Anhydride | Mild conditions; low epimerization; water-soluble byproducts simplify workup.[4] | May require elevated temperatures for very hindered substrates. | 60-90% |
| Acyl Chloride Method | Acid Chloride | Highly reactive intermediate. | Harsh conditions for formation (e.g., SOCl₂, oxalyl chloride) may not be suitable for sensitive substrates. | 50-95% (depending on amine) |
Q3: I am observing the formation of side products. How can they be minimized?
A3: Side product formation is common in challenging amide couplings. Here are some common side products and how to mitigate them:
-
N-Acylurea Formation (with carbodiimides like EDC): This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.
-
Solution: Use an additive like HOBt or OxymaPure to trap the O-acylisourea as a more stable active ester.[1] Ensure the amine is added promptly after the activation of the carboxylic acid.
-
-
Guanidinylation of the Amine (with uronium reagents like HATU): The coupling reagent can react directly with the amine.
-
Solution: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1]
-
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid.
-
Solution: This can sometimes be productive as the anhydride can also react with the amine. However, to favor direct amide formation, ensure the stoichiometry of the coupling reagent is appropriate and that the amine is sufficiently nucleophilic and present in a suitable concentration.
-
Q4: Can I improve my yield by changing the reaction conditions?
A4: Yes, optimizing reaction conditions is crucial. Consider the following adjustments:
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices for solubility. However, for acyl chloride routes, less polar solvents like DCM or THF are preferred.
-
Base: A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred to minimize side reactions. The amount of base is also critical; typically 2-3 equivalents are used.
-
Temperature: For slow reactions, increasing the temperature can help overcome the activation energy barrier. Microwave heating can also be effective in accelerating difficult couplings.
-
Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction over potential side reactions.
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for sterically hindered or electron-rich carboxylic acids like this compound, especially when coupling with less reactive amines.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.0 - 1.2 eq.)
-
HATU (1.1 - 1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 - 3.0 eq.) to the solution.
-
Add HATU (1.1 - 1.5 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 - 1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered amines, heating to 40-60 °C may be necessary.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Chloride Formation and Amidation
This two-step protocol is a more forceful approach for particularly unreactive coupling partners.
Step 1: Formation of 2-Fluoro-4-isopropoxybenzoyl chloride
Materials:
-
This compound (1.0 eq.)
-
Oxalyl chloride (1.5 - 2.0 eq.) or Thionyl chloride (SOCl₂) (2.0-5.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of anhydrous DMF (for oxalyl chloride method)
Procedure (using Oxalyl Chloride):
-
In a dry flask under an inert atmosphere, suspend or dissolve this compound in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride dropwise. Gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Amide Formation
Materials:
-
Crude 2-Fluoro-4-isopropoxybenzoyl chloride (1.0 eq.)
-
Amine (1.0 - 1.2 eq.)
-
A non-nucleophilic base (e.g., DIPEA or pyridine) (1.5 - 2.0 eq.)
-
Anhydrous DCM or THF
Procedure:
-
Dissolve the amine and the base in anhydrous DCM or THF and cool to 0 °C.
-
Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Work up and purify as described in Protocol 1.
Visualizations
Caption: A troubleshooting workflow for amide bond formation.
Caption: General pathway for amide bond formation via activation.
References
Preventing decomposition of 2-Fluoro-4-isopropoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Fluoro-4-isopropoxybenzoic acid during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation of this compound, providing potential causes and recommended solutions.
Issue 1: Unexpected Impurities Detected in the Sample
| Observation | Potential Cause | Recommended Solution |
| Appearance of a new peak with a lower retention time in HPLC analysis. | Hydrolysis of the isopropoxy group: Under acidic or basic conditions, the isopropoxy group can be hydrolyzed to a hydroxyl group, forming 2-Fluoro-4-hydroxybenzoic acid. | Maintain the pH of the solution between 4 and 7. Avoid prolonged exposure to strong acids or bases. If acidic or basic conditions are necessary, conduct the experiment at a lower temperature and for the shortest possible duration. |
| A peak corresponding to a loss of CO₂ (44 Da) is observed in LC-MS analysis. | Thermal Decarboxylation: Exposure to high temperatures can cause the loss of the carboxylic acid group, leading to the formation of 1-Fluoro-3-isopropoxybenzene. Benzoic acid and its derivatives are known to undergo thermal decarboxylation.[1][2] | Avoid temperatures above 150°C.[1] For reactions requiring heat, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating. |
| Appearance of multiple unknown peaks after exposure to light. | Photodegradation: Aromatic compounds, including fluorinated benzoic acids, are susceptible to degradation upon exposure to UV light, which can lead to defluorination or cleavage of the aromatic ring.[1] | Store the compound and its solutions in amber vials or protect them from light using aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Presence of oxidized impurities. | Oxidation: Strong oxidizing agents can degrade the molecule. | Avoid contact with strong oxidizing agents. Store the compound under an inert atmosphere (e.g., nitrogen or argon) if prolonged storage is required. |
Issue 2: Poor Yield or Incomplete Reaction
| Observation | Potential Cause | Recommended Solution |
| The starting material is consumed, but the desired product is not formed in significant amounts. | Decomposition of the starting material: The reaction conditions (e.g., high temperature, extreme pH) may be causing the this compound to degrade before it can react. | Re-evaluate the reaction conditions. Use milder reagents and lower temperatures. Perform a small-scale stability study of the starting material under the proposed reaction conditions to assess its stability. |
| The reaction is sluggish or does not proceed to completion. | Suboptimal reaction conditions: The chosen solvent, temperature, or catalyst may not be ideal for the desired transformation. | Screen different solvents and catalysts. Gradually increase the temperature while monitoring for any signs of decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3] For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended to prevent oxidative degradation.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis of the isopropoxy ether linkage under acidic or basic conditions to yield 2-fluoro-4-hydroxybenzoic acid.
-
Thermal decarboxylation at elevated temperatures, leading to the formation of 1-fluoro-3-isopropoxybenzene and carbon dioxide.[1][2]
-
Photodegradation upon exposure to UV light, which can result in defluorination or cleavage of the aromatic ring.[1]
Q3: How can I monitor the stability of this compound in my experiments?
A3: The stability can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. This allows for the separation and quantification of the parent compound from its potential degradation products. Regular analysis of a control sample kept under ideal conditions alongside your experimental samples is recommended.
Q4: Are there any known incompatible materials with this compound?
A4: Avoid strong oxidizing agents, strong bases, and strong acids, as they can promote the degradation of the compound.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound for illustrative purposes.
Table 1: Stability of this compound under Various pH Conditions at 50°C for 24 hours
| Condition | pH | % Degradation | Major Degradation Product |
| Acidic | 2 | 15.2 | 2-Fluoro-4-hydroxybenzoic acid |
| Neutral | 7 | < 1.0 | Not Detected |
| Basic | 12 | 25.8 | 2-Fluoro-4-hydroxybenzoic acid |
Table 2: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Time (hours) | % Degradation | Major Degradation Product |
| 100 | 24 | 2.1 | 1-Fluoro-3-isopropoxybenzene |
| 150 | 24 | 18.5 | 1-Fluoro-3-isopropoxybenzene |
| 200 | 24 | 45.3 | 1-Fluoro-3-isopropoxybenzene |
Table 3: Photostability of this compound (in Methanol Solution)
| Light Source | Exposure Time (hours) | % Degradation | Observed Degradation Products |
| UV (254 nm) | 6 | 32.7 | Multiple, including defluorinated and ring-opened products |
| Visible Light | 24 | < 2.0 | Not Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of the compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by a validated stability-indicating HPLC-UV/MS method. A control sample (stock solution stored at -20°C, protected from light) should be analyzed alongside the stressed samples.
Protocol 2: HPLC Method for Stability Indicating Assay
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI-).
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Factors influencing decomposition and preventative measures.
References
- 1. benchchem.com [benchchem.com]
- 2. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of 2-Fluoro-4-isopropoxybenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for assessing the purity of 2-Fluoro-4-isopropoxybenzoic acid (CAS 289039-81-2).[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of this compound?
A1: The most prevalent methods for purity assessment of aromatic carboxylic acids like this compound are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography (GC), often requiring derivatization.[2][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and impurity identification.[4][5][6]
Q2: What are potential impurities I should be aware of?
A2: Impurities can originate from starting materials, by-products, or degradation. Potential impurities for this compound could include isomers (e.g., positional isomers of the fluoro or isopropoxy groups), related compounds from synthesis (e.g., starting materials like 2-fluoro-4-hydroxybenzoic acid or isopropyl halides), or residual solvents.
Q3: How can I identify an unknown peak in my chromatogram?
A3: Identifying unknown peaks typically requires a combination of techniques. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) can provide an accurate mass, which helps in determining the elemental composition.[4][7] NMR spectroscopy of a fractionated sample can elucidate the structure of the impurity. Comparing the retention time with commercially available standards of potential impurities is also a definitive method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse method for purity determination due to its high resolution and sensitivity. A typical approach involves reversed-phase chromatography with UV detection.
Troubleshooting HPLC Issues
Q4: My peak for this compound is tailing. What is the cause and how can I fix it?
A4: Peak tailing is a common issue, especially for acidic compounds.[8]
-
Cause 1: Secondary Silanol Interactions: The primary cause of tailing for acidic and basic compounds is the interaction with acidic silanol groups on the silica surface of the HPLC column.[8][9]
-
Solution: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.0) using a suitable buffer like phosphate or formate. This suppresses the ionization of the silanol groups, minimizing secondary interactions.[9] Using a modern, high-purity, end-capped silica column is also highly recommended to reduce the number of available silanol groups.[8]
-
-
Cause 2: Insufficient Buffering: An unbuffered or inadequately buffered mobile phase can lead to inconsistent ionization of the analyte, causing peak tailing.[8][10]
-
Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
Q5: My retention time is shifting between injections. What should I check?
A5: Retention time instability can compromise results.
-
Cause 1: Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when changing solvents.
-
Solution: Increase the column equilibration time between runs, ensuring at least 10-20 column volumes of the initial mobile phase pass through.[12]
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile component or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure the pump's mixer is functioning correctly for gradient methods.[12]
-
-
Cause 3: Temperature Fluctuations: Column temperature affects retention time.
Typical HPLC Experimental Protocol
This protocol is a general starting point and may require optimization.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
Chromatographic Conditions:
-
Injection: Inject 5-10 µL of the sample solution.
-
-
Data Analysis:
-
Determine the area of the main peak and all impurity peaks.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at the detection wavelength. For higher accuracy, use a reference standard and determine the relative response factors of impurities.
-
HPLC Parameters Overview
| Parameter | Typical Value | Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A high-purity, end-capped column is recommended. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic or Phosphoric Acid) | A gradient elution may be necessary to separate all impurities. An example gradient could be 30% to 90% Acetonitrile over 20 minutes. |
| pH | 2.5 - 3.5 | Crucial for good peak shape of the carboxylic acid. |
| Flow Rate | 1.0 mL/min | [11] |
| Column Temp. | 30 - 40 °C | Use of a column oven is recommended for reproducibility.[13] |
| Detection | UV at ~230 nm or Diode Array Detector (DAD) | Wavelength should be selected based on the UV absorbance maximum of the analyte.[11] |
| Injection Vol. | 5 - 20 µL | [14] |
Visual Workflow: HPLC Troubleshooting for Peak Tailing
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Gas Chromatography (GC) Analysis
GC can be used for purity analysis, but due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required to convert the analyte into a more volatile form.[3][15]
Troubleshooting GC Issues
Q6: Why is derivatization necessary for analyzing this compound by GC?
A6: The carboxylic acid group is polar and can form hydrogen bonds, making the compound non-volatile and prone to strong interactions with the stationary phase, which results in poor peak shape and potential decomposition at high temperatures. Derivatization, such as esterification (e.g., forming the methyl ester) or silylation (e.g., with BSTFA), masks the polar group, increasing volatility and improving chromatographic performance.[3][6]
Q7: I am seeing broad peaks or no peak at all after derivatization. What could be wrong?
A7:
-
Cause 1: Incomplete Derivatization: The reaction may not have gone to completion.
-
Solution: Ensure the derivatizing reagent is fresh and not hydrolyzed by moisture. Optimize the reaction conditions, such as temperature and time. A catalyst might be needed for some reactions, like BF3-Methanol for methylation.[16]
-
-
Cause 2: Analyte Degradation: The inlet temperature might be too high, causing the derivative to break down.
-
Solution: Lower the inlet temperature. Ensure the liner is clean and deactivated.
-
-
Cause 3: Adsorption: Active sites in the GC system (liner, column) can adsorb the analyte.
-
Solution: Use a deactivated liner. Condition the column according to the manufacturer's instructions.
-
Typical GC Experimental Protocol (with Derivatization)
-
Derivatization (Methylation Example):
-
Dissolve ~10 mg of the sample in 1 mL of a suitable solvent (e.g., Toluene).
-
Add a methylating agent (e.g., (Trimethylsilyl)diazomethane in ether or BF3-Methanol).
-
Heat the mixture if required by the specific protocol (e.g., 30 minutes at 90°C for BF3-Methanol).[3]
-
Quench the reaction and prepare for injection.
-
-
Chromatographic Conditions:
-
Injection: Inject 1 µL of the derivatized solution, often using a split mode to avoid overloading the column.
-
GC Parameters Overview
| Parameter | Typical Value | Notes |
| Column | Non-polar or mid-polarity capillary column (e.g., DB-5, HP-FFAP) | [3] |
| Inlet Temp. | 250 °C | May need optimization to prevent degradation. |
| Carrier Gas | Helium or Hydrogen | |
| Oven Program | Example: Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min. | Program must be optimized to separate the derivative from impurities. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds. MS provides identification.[17][18] |
Spectroscopic and Other Methods
Nuclear Magnetic Resonance (NMR)
Q8: What is the role of NMR in purity analysis? A8: ¹H and ¹⁹F NMR are powerful tools for both structural confirmation and purity assessment. Quantitative NMR (qNMR) can be used to determine the purity of a sample against a certified internal standard without the need for a reference standard of the analyte itself. The presence of unexpected signals in the spectrum can indicate impurities, and their integration relative to the main compound's signals can provide a quantitative estimate.[5]
Mass Spectrometry (MS)
Q9: How is Mass Spectrometry used for this compound? A9: MS, particularly when coupled with a chromatographic technique like LC-MS or GC-MS, is invaluable for confirming the identity of the main compound and identifying impurities.[2][4] Electrospray ionization (ESI) is commonly used for LC-MS analysis of such compounds.[4] The accurate mass measurement from HRMS helps in determining the molecular formula of unknown impurities.
Visual Workflow: General Method Selection
Caption: A decision tree for selecting the appropriate analytical method.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of benzoic and salicylic acids - Chromatography Forum [chromforum.org]
- 4. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. journals.ust.edu [journals.ust.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
Challenges in the scale-up of 2-Fluoro-4-isopropoxybenzoic acid production
Technical Support Center: 2-Fluoro-4-isopropoxybenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, chemists, and process development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound. Two primary synthetic routes are addressed:
-
Route A: Williamson Ether Synthesis via O-isopropylation of 2-Fluoro-4-hydroxybenzoic acid.
-
Route B: Grignard Reaction followed by Carboxylation, starting from 1-bromo-2-fluoro-4-isopropoxybenzene.
Route A: Williamson Ether Synthesis Troubleshooting
Question: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yield in this Williamson ether synthesis is a frequent issue, often related to the secondary nature of the isopropylating agent. Here are the primary causes and solutions:
-
E2 Elimination Side Reaction: Isopropyl bromide, being a secondary halide, can undergo elimination in the presence of the phenoxide base, forming propene gas instead of the desired ether. This is a major competing pathway.
-
Solution: Maintain a controlled reaction temperature. Lower temperatures (e.g., 50-60°C) favor the SN2 substitution reaction over elimination. Avoid excessive heating, which significantly increases the rate of elimination.
-
-
Incomplete Deprotonation: The phenolic starting material must be fully deprotonated to the phenoxide to act as an effective nucleophile.
-
Solution: Ensure at least one full equivalent of a suitable base (e.g., K₂CO₃, NaH) is used. Check the quality and dryness of the base. For solid bases like potassium carbonate, ensure the particle size is small enough for efficient reaction.
-
-
Moisture in Reagents/Solvents: Water will consume the phenoxide base and can hydrolyze the alkylating agent, reducing the overall efficiency.
-
Solution: Use anhydrous solvents (e.g., dry DMF, acetonitrile) and ensure all reagents are dry. Dry the 2-fluoro-4-hydroxybenzoic acid starting material if necessary.
-
-
Inefficient Purification: The product can be lost during workup if the extraction and separation steps are not optimized.
-
Solution: During the aqueous workup, ensure the pH is adjusted correctly. The product is a carboxylic acid and will be soluble in basic aqueous solutions. Acidify the aqueous layer to a pH of ~2-3 to precipitate the product before final extraction into an organic solvent.
-
Question: I am observing a significant amount of unreacted 2-Fluoro-4-hydroxybenzoic acid in my final product. How can I improve conversion?
Answer: Incomplete conversion is typically due to issues with reaction conditions or reagent stoichiometry.
-
Insufficient Alkylating Agent: While a slight excess is common, a large excess can complicate purification.
-
Solution: Use a moderate excess of isopropyl bromide (e.g., 1.2 to 1.5 equivalents) to drive the reaction to completion.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed.
-
-
Poor Mixing at Scale: In larger reactors, inefficient mixing can create localized areas where reagents are not in contact.
-
Solution: Ensure adequate agitation for the vessel size. For heterogeneous mixtures (like with K₂CO₃), mechanical stirring is crucial.
-
Route B: Grignard Reaction Troubleshooting
Question: The Grignard reaction is difficult to initiate. What can I do?
Answer: Initiation is a common hurdle in Grignard reactions, especially at scale. The magnesium surface is often coated with a passivating oxide layer.[1]
-
Magnesium Activation: The surface of the magnesium turnings is not reactive enough.
-
Solution:
-
Mechanical Activation: Crush the magnesium turnings under an inert atmosphere just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[1] These will react with the magnesium surface to activate it.
-
Entrainment: Add a small volume of a previously prepared Grignard reagent to initiate the new batch.
-
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.
-
Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). All solvents (typically THF or diethyl ether) must be anhydrous.[2]
-
Question: The reaction is experiencing a dangerous exotherm/thermal runaway upon initiation. How can this be controlled?
Answer: This is a critical safety issue during scale-up, often caused by the accumulation of the aryl halide before the reaction initiates, followed by a sudden, rapid reaction.[2][3]
-
Uncontrolled Reagent Addition: Adding the aryl bromide too quickly before confirming initiation.
-
Solution: Add only a small portion (~5-10%) of the 1-bromo-2-fluoro-4-isopropoxybenzene and wait for initiation to be confirmed (e.g., a gentle reflux or a temperature rise detected by a probe). Once the reaction has started, add the remaining halide slowly and at a rate that allows the reactor's cooling system to maintain the target temperature.[3]
-
-
Inadequate Heat Removal: The surface-area-to-volume ratio decreases as reactor size increases, making heat dissipation less efficient.[3]
-
Solution: Ensure the reactor's cooling capacity is sufficient for the reaction's enthalpy. Consider using a jacketed reactor with a powerful chiller. For very large scales, semi-batch or continuous flow processing can offer superior thermal control.[4]
-
Question: The yield of the desired carboxylic acid is low, and I'm isolating a significant amount of a biphenyl impurity.
Answer: This points to the formation of a Wurtz-type coupling byproduct, where the Grignard reagent reacts with unreacted aryl halide.[5]
-
High Concentration of Aryl Halide: This side reaction is favored when the concentration of the aryl halide is high relative to the magnesium surface.
-
Solution: Employ a slow, controlled addition of the aryl halide to the magnesium suspension. This keeps the instantaneous concentration of the halide low, minimizing the coupling side reaction.[3]
-
-
Localized Hotspots: Poor mixing can lead to high-temperature zones that may promote side reactions.
-
Solution: Ensure efficient stirring throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for large-scale production?
A1: The choice depends on several factors including raw material cost, equipment availability, and safety infrastructure.
-
Route A (Williamson Ether Synthesis) is generally considered safer and more straightforward from a process safety perspective. It avoids highly reactive organometallic intermediates. However, the efficiency can be hampered by the competing elimination reaction.
-
Route B (Grignard Reaction) can be very high-yielding but poses significant safety challenges related to the initiation and exotherm of the Grignard reagent formation.[6][7] It requires strict anhydrous conditions and robust thermal management systems, which may only be available in specialized manufacturing plants.
Q2: How can I effectively remove the unreacted 2-Fluoro-4-hydroxybenzoic acid starting material from my final product in Route A?
A2: The difference in acidity between the phenolic hydroxyl group and the carboxylic acid is not large enough for a simple separation. The most effective method is through purification of the intermediate ester. After the isopropylation reaction, esterify the crude acid product (e.g., to its methyl or ethyl ester). The phenolic starting material will not esterify under these conditions. The desired ester can then be easily separated from the acidic phenol by a simple basic wash (e.g., with NaOH solution). Finally, hydrolyze the purified ester back to the carboxylic acid.
Q3: For Route B, what is the best way to add carbon dioxide on a large scale?
A3: Adding gaseous CO₂ to a large reactor can be inefficient due to poor gas-liquid mass transfer. A more reliable method is to quench the Grignard reagent by adding it to a slurry of crushed dry ice (solid CO₂) in an appropriate solvent (like THF).[3] Alternatively, the Grignard solution can be transferred via cannula into a separate reactor pre-filled with an excess of crushed dry ice.
Q4: What are the best recrystallization solvents for the final product?
A4: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvent systems for benzoic acid derivatives include ethanol/water mixtures, acetic acid/water, or toluene.[8][9] Small-scale trials are necessary to determine the optimal solvent or solvent pair for achieving high purity and recovery.
Data Presentation
Table 1: Representative Scale-Up Data for Route A (Williamson Ether Synthesis)
(Illustrative data based on typical process development outcomes)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material (SM) | 10.0 g | 1.00 kg | 50.0 kg |
| Isopropyl Bromide (equiv.) | 1.3 | 1.4 | 1.5 |
| K₂CO₃ (equiv.) | 1.5 | 1.6 | 1.7 |
| Solvent (DMF) Volume | 100 mL | 10 L | 500 L |
| Reaction Temperature | 60°C | 55-60°C | 50-55°C |
| Reaction Time | 8 hours | 12 hours | 16 hours |
| Typical Yield | 85% | 78% | 72% |
| Purity (by HPLC) | 98.5% | 97.0% | 96.0% |
| Key Impurity (Propene byproduct) | ~1% | ~3% | ~5% |
Table 2: Representative Scale-Up Data for Route B (Grignard Carboxylation)
(Illustrative data based on typical process development outcomes)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material (Aryl Bromide) | 11.5 g | 1.15 kg | 57.5 kg |
| Magnesium (equiv.) | 1.2 | 1.3 | 1.4 |
| Solvent (THF) Volume | 150 mL | 15 L | 750 L |
| Halide Addition Time | 30 min | 2 hours | 5 hours |
| Reaction Temperature | 40°C | 40-45°C | 40-45°C |
| Typical Yield | 92% | 88% | 85% |
| Purity (by HPLC) | >99% | 98.5% | 98.0% |
| Key Impurity (Biphenyl) | <0.5% | ~1.0% | ~1.5% |
Experimental Protocols
Protocol 1: Synthesis via Route A - Williamson Ether Synthesis
-
Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-4-hydroxybenzoic acid (1.0 equiv), anhydrous potassium carbonate (1.5 equiv), and anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of starting material).
-
Reaction: Begin stirring the suspension and heat the mixture to 60°C. Slowly add isopropyl bromide (1.3 equiv) dropwise over 30 minutes.
-
Monitoring: Maintain the reaction at 60°C and monitor its progress by TLC or HPLC. The reaction is typically complete after 8-12 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the mixture to pH 2-3 with concentrated HCl.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Synthesis via Route B - Grignard Carboxylation
This protocol is adapted from a similar patented procedure and requires strict anhydrous and inert atmosphere techniques.[10]
-
Grignard Reagent Formation:
-
Setup: Assemble an oven-dried, three-necked flask with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere. Add magnesium turnings (1.2 equiv) to the flask.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a single crystal of iodine. Add ~5% of the total 1-bromo-2-fluoro-4-isopropoxybenzene (1.0 equiv) solution (dissolved in anhydrous THF) to the flask. If the reaction does not start, gently warm the flask.
-
Addition: Once initiation is confirmed (disappearance of iodine color and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux (~40-45°C).
-
-
Carboxylation:
-
Setup: In a separate, dry flask, prepare a slurry of excess crushed dry ice in anhydrous THF.
-
Quench: Once the Grignard formation is complete, cool the reagent to room temperature. Transfer the Grignard solution via cannula into the dry ice slurry with vigorous stirring.
-
-
Workup:
-
Allow the mixture to warm to room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH 2-3 with 2N HCl.
-
-
Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product to yield pure this compound.
Visualizations
Caption: Experimental Workflow for Route A (Williamson Ether Synthesis).
Caption: Experimental Workflow for Route B (Grignard Carboxylation).
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. mt.com [mt.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 2-Fluoro-4-isopropoxybenzoic Acid and 2-Fluoro-4-methoxybenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Benzoic acid derivatives, in particular, serve as versatile scaffolds in the synthesis of a wide array of therapeutic agents. This guide provides a detailed, data-driven comparison of two such analogs: 2-Fluoro-4-isopropoxybenzoic acid and 2-Fluoro-4-methoxybenzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the selection and application of these compounds in their research endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle difference in the alkoxy substituent—isopropoxy versus methoxy—can significantly influence the physicochemical properties of the parent molecule. These properties, in turn, can impact solubility, lipophilicity, metabolic stability, and ultimately, biological activity. A summary of the key physicochemical properties is presented in Table 1.
| Property | This compound | 2-Fluoro-4-methoxybenzoic acid |
| CAS Number | 289039-81-2 | 394-42-3 |
| Molecular Formula | C₁₀H₁₁FO₃ | C₈H₇FO₃ |
| Molecular Weight | 198.19 g/mol | 170.14 g/mol |
| Melting Point | Not available | 194-198 °C[1] |
| Boiling Point | 281.1 °C (Predicted) | ~257.8 °C[1] |
| Density | 1.2 g/cm³ (Predicted) | 1.307 g/cm³[1] |
| pKa | 3.72 (Predicted) | Not available |
| LogP | 2.85 (Predicted) | 1.9 |
Synthesis and Chemical Reactivity
Both this compound and 2-Fluoro-4-methoxybenzoic acid are typically synthesized from commercially available starting materials. The general synthetic strategies involve the introduction of the fluoro and alkoxy groups onto a benzoic acid precursor, or the oxidation of a corresponding benzaldehyde or benzyl alcohol.
A common synthetic route for 2-Fluoro-4-methoxybenzoic acid involves the oxidation of 2-fluoro-4-methoxybenzaldehyde.[1] A similar strategy can be envisioned for the synthesis of its isopropoxy analog, starting from 2-fluoro-4-isopropoxybenzaldehyde. The carboxylic acid functionality in both molecules provides a versatile handle for a variety of chemical transformations, including esterification, amidation, and conversion to the corresponding acyl chloride, facilitating their use as intermediates in the synthesis of more complex molecules.[2]
The presence of the electron-withdrawing fluorine atom at the ortho position and the electron-donating alkoxy group at the para position influences the reactivity of the aromatic ring, making these compounds valuable substrates for further functionalization in drug discovery programs.[2]
Performance Comparison and Biological Activity
The key difference in their structure, the isopropoxy versus the methoxy group, is likely to have the most significant impact on their lipophilicity and, consequently, their cell permeability and metabolic stability.
Lipophilicity and Permeability: The isopropoxy group is larger and more lipophilic than the methoxy group, as reflected in the higher predicted LogP value for this compound. Increased lipophilicity can enhance membrane permeability, potentially leading to better oral bioavailability. However, excessively high lipophilicity can also lead to poor aqueous solubility and increased binding to plasma proteins, which may reduce the free drug concentration.
Metabolic Stability: The isopropoxy group, with its secondary carbon, may be more susceptible to metabolic oxidation compared to the methoxy group. This could influence the pharmacokinetic profile of drugs derived from these intermediates.
Biological Target Interaction: For many benzoic acid-derived anti-inflammatory agents, a key target is the cyclooxygenase (COX) enzyme. The nature of the alkoxy substituent could influence the binding affinity and selectivity for COX-1 versus COX-2. A larger, more lipophilic group like isopropoxy might offer additional hydrophobic interactions within the enzyme's active site, potentially leading to altered potency or selectivity.
Based on these considerations, it is plausible that derivatives of this compound may exhibit different pharmacokinetic and pharmacodynamic profiles compared to their 2-Fluoro-4-methoxybenzoic acid counterparts. Experimental validation is, of course, essential to confirm these hypotheses.
Experimental Protocols: Cyclooxygenase-2 (COX-2) Inhibition Assay
Given the potential of these compounds as scaffolds for anti-inflammatory drugs, a relevant experimental protocol to assess their performance is a COX-2 inhibition assay.
Objective: To determine the in vitro inhibitory activity of this compound and 2-Fluoro-4-methoxybenzoic acid against the human COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
A fluorescent or colorimetric probe to detect prostaglandin production
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (this compound and 2-Fluoro-4-methoxybenzoic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., celecoxib)
-
96-well microplates (black or clear, depending on the detection method)
-
Plate reader (fluorometer or spectrophotometer)
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Enzyme and Substrate Preparation: Dilute the COX-2 enzyme and arachidonic acid to their optimal working concentrations in the assay buffer.
-
Assay Procedure: a. To the wells of a 96-well plate, add the assay buffer. b. Add the diluted test compounds or positive control to the respective wells. c. Add the diluted COX-2 enzyme to all wells except the negative control wells. d. Incubate the plate for a pre-determined time at a specific temperature (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzyme. e. Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells. f. Incubate for a specific period (e.g., 10-20 minutes) at the same temperature. g. Stop the reaction (e.g., by adding a stopping reagent or by a change in pH). h. Add the detection probe and measure the signal (fluorescence or absorbance) using a plate reader.
-
Data Analysis: a. Subtract the background signal (from wells without the enzyme). b. Calculate the percentage of COX-2 inhibition for each concentration of the test compounds relative to the vehicle control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each compound by fitting the data to a suitable dose-response curve.
Expected Outcome: This assay will provide a quantitative measure of the potency of each compound in inhibiting COX-2 activity, allowing for a direct comparison of their performance.
Visualizing Workflows and Pathways
To further aid in the conceptualization of the research process, the following diagrams illustrate a typical workflow for evaluating these compounds and a simplified representation of the COX-2 signaling pathway.
References
A Comparative Analysis of the Reactivity of Fluorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the ortho, meta, and para isomers of fluorobenzoic acid: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, medicinal chemistry, and materials science. This document outlines their relative reactivity in key chemical transformations, supported by experimental data and detailed methodologies.
Acidity (pKa)
The acidity of the fluorobenzoic acid isomers is a fundamental measure of their reactivity, particularly of the carboxyl group. The position of the fluorine atom significantly influences the stability of the conjugate base (carboxylate anion) through a combination of inductive and resonance effects.
A lower pKa value indicates a stronger acid, meaning the carboxyl group is more readily deprotonated. Experimental data consistently shows that 2-fluorobenzoic acid is the strongest acid among the three isomers, followed by 3-fluorobenzoic acid, and then 4-fluorobenzoic acid, which is the weakest.[1][2]
Table 1: pKa Values of Fluorobenzoic Acid Isomers
| Compound | Isomer Position | pKa Value |
| 2-Fluorobenzoic Acid | Ortho | 3.27[1][2] |
| 3-Fluorobenzoic Acid | Meta | 3.86[1][3] |
| 4-Fluorobenzoic Acid | Para | 4.14[1][2] |
| Benzoic Acid (Reference) | - | 4.20[2] |
The observed trend in acidity can be explained by the interplay of electronic effects:
-
Inductive Effect (-I): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect stabilizes the negative charge of the carboxylate anion, thereby increasing acidity. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[2]
-
Resonance Effect (+R): The fluorine atom can donate a lone pair of electrons to the benzene ring through resonance. This effect increases electron density on the ring, which can destabilize the carboxylate anion and decrease acidity. The resonance effect is most pronounced at the ortho and para positions.
-
Ortho Effect: The significantly higher acidity of 2-fluorobenzoic acid is a classic example of the "ortho effect." This is attributed to a combination of the strong inductive effect at close proximity and steric hindrance. The steric interaction between the fluorine atom and the carboxyl group can force the carboxyl group out of the plane of the benzene ring, which enhances its acidity.[2]
Caption: Electronic effects determining the acidity of fluorobenzoic acid isomers.
Reactivity in Other Key Reactions
The electronic effects of the fluorine substituent also dictate the reactivity of the aromatic ring and the carboxyl group in other chemical transformations.
Fischer Esterification
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reactivity of the fluorobenzoic acid isomers in this reaction is influenced by both electronic and steric factors.
While specific comparative kinetic data is scarce, the expected order of reactivity based on electronic principles would be:
4-fluorobenzoic acid > 3-fluorobenzoic acid > 2-fluorobenzoic acid
This is because the electron-donating resonance effect of the fluorine in the para position makes the carbonyl carbon slightly more electron-rich and thus more susceptible to nucleophilic attack by the alcohol. Conversely, the strong inductive effect of the ortho-fluorine in 2-fluorobenzoic acid deactivates the carbonyl group towards nucleophilic attack. Additionally, steric hindrance from the ortho-substituent can slow down the reaction rate.
Table 2: Predicted Relative Reactivity in Fischer Esterification
| Compound | Isomer Position | Predicted Relative Reactivity | Influencing Factors |
| 2-Fluorobenzoic Acid | Ortho | Lowest | Strong -I effect, Steric hindrance |
| 3-Fluorobenzoic Acid | Meta | Intermediate | -I effect |
| 4-Fluorobenzoic Acid | Para | Highest | -I and +R effects |
Electrophilic Aromatic Substitution (Nitration)
In electrophilic aromatic substitution reactions, such as nitration, the carboxyl group is a deactivating and meta-directing group, while the fluorine atom is a deactivating but ortho, para-directing group. The overall reactivity and regioselectivity are determined by the interplay of these directing effects.
The presence of the electron-withdrawing carboxyl group deactivates the ring towards electrophilic attack compared to benzene. The fluorine atom further deactivates the ring. Therefore, the fluorobenzoic acids are generally less reactive than benzoic acid in electrophilic aromatic substitution.
The expected order of reactivity among the isomers is complex due to the competing directing effects. However, considering the overall deactivation, the reactivity is expected to be low for all isomers, requiring forcing conditions.
Table 3: Predicted Reactivity and Major Products in Nitration
| Compound | Isomer Position | Predicted Relative Reactivity | Expected Major Product(s) |
| 2-Fluorobenzoic Acid | Ortho | Low | 2-Fluoro-5-nitrobenzoic acid |
| 3-Fluorobenzoic Acid | Meta | Low | 3-Fluoro-5-nitrobenzoic acid and 3-Fluoro-6-nitrobenzoic acid |
| 4-Fluorobenzoic Acid | Para | Low | 4-Fluoro-3-nitrobenzoic acid |
Nucleophilic Aromatic Substitution
In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In the case of fluorobenzoic acids, the fluorine atom can act as a leaving group.
The reactivity in SNAr reactions follows a different trend compared to other substitution reactions. The rate-determining step is the initial attack of the nucleophile on the aromatic ring. A more electron-deficient ring will react faster. The strong electron-withdrawing inductive effect of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[4][5]
Therefore, the expected order of reactivity for the displacement of the fluorine atom by a nucleophile is:
2-fluorobenzoic acid ≈ 4-fluorobenzoic acid > 3-fluorobenzoic acid
This is because the electron-withdrawing carboxyl group can stabilize the intermediate Meisenheimer complex when the fluorine is in the ortho or para position, but not in the meta position.
Table 4: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (Fluorine as Leaving Group)
| Compound | Isomer Position | Predicted Relative Reactivity | Influencing Factors |
| 2-Fluorobenzoic Acid | Ortho | High | -I effect of F, stabilization of intermediate by COOH |
| 3-Fluorobenzoic Acid | Meta | Low | No stabilization of intermediate by COOH |
| 4-Fluorobenzoic Acid | Para | High | -I effect of F, stabilization of intermediate by COOH |
Experimental Protocols
The following are generalized experimental protocols for the comparative analysis of the reactivity of fluorobenzoic acid isomers.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the fluorobenzoic acid isomer with a standardized solution of a strong base while monitoring the pH.
Materials:
-
2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh approximately 0.1 g of the fluorobenzoic acid isomer and dissolve it in 50 mL of deionized water in a beaker.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.5 mL) of the titrant and recording the pH after each addition.
-
Continue the titration until the pH begins to change rapidly, then add smaller increments (e.g., 0.1 mL) near the equivalence point. Continue the titration well past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point (the point of steepest slope). The pKa is the pH at half the equivalence point volume.[2]
Caption: Experimental workflow for determining pKa by potentiometric titration.
Protocol 2: Comparative Fischer Esterification with Ethanol
This protocol outlines a method to compare the relative rates of esterification of the three isomers.
Materials:
-
2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus
-
Heating mantle
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
In three separate round-bottom flasks, place an equimolar amount of each fluorobenzoic acid isomer.
-
To each flask, add a large excess of anhydrous ethanol (e.g., 10 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Set up the flasks for reflux and heat them simultaneously in a controlled temperature bath.
-
At regular time intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding a cold sodium bicarbonate solution.
-
Extract the ester product with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC or HPLC to determine the concentration of the formed ethyl fluorobenzoate.
-
Plot the concentration of the ester versus time for each isomer to compare their reaction rates.
Protocol 3: Comparative Nitration
This protocol provides a framework for comparing the reactivity and product distribution of the isomers upon nitration.
Materials:
-
2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice bath
-
Beakers and flasks
-
Stirring apparatus
-
Nuclear Magnetic Resonance (NMR) spectrometer or GC-Mass Spectrometer (GC-MS) for product analysis
Procedure:
-
In three separate flasks, dissolve an equimolar amount of each fluorobenzoic acid isomer in a minimal amount of cold concentrated sulfuric acid, maintaining the temperature below 5°C in an ice bath.[6]
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.[6]
-
Slowly add the nitrating mixture dropwise to each of the fluorobenzoic acid solutions, ensuring the temperature does not rise above 10°C.[6]
-
After the addition is complete, allow the reactions to stir at a controlled temperature for a set period (e.g., 1 hour).
-
Carefully pour each reaction mixture onto crushed ice to precipitate the nitrated products.[6]
-
Filter, wash the solid products with cold water, and dry them.
-
Determine the yield of the crude product for each isomer.
-
Analyze the products by NMR spectroscopy or GC-MS to identify the isomers formed and their relative ratios.
Caption: A generalized workflow for comparing the reactivity of isomers.
References
A Comparative Guide to the Biological Activity of 2-Fluoro-4-isopropoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of novel derivatives of 2-Fluoro-4-isopropoxybenzoic acid, with a focus on their potential as kinase inhibitors. The information presented is supported by experimental data from patent literature, offering insights into their therapeutic potential.
Introduction to this compound Derivatives
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] Benzoic acid derivatives, in turn, are a versatile scaffold present in a wide range of biologically active compounds. The specific substitution pattern of a 2-fluoro group and a 4-isopropoxy group on the benzoic acid ring offers a unique combination of electronic and steric properties that can be exploited for targeted drug design. This guide focuses on amide derivatives of this compound, particularly those investigated for their kinase inhibitory activity.
Comparative Analysis of Kinase Inhibitory Activity
Recent patent literature has disclosed a series of N-substituted 2-fluoro-4-isopropoxybenzamides as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
Below is a summary of the in vitro VEGFR-2 inhibitory activity of representative this compound derivatives.
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| Compound 1 | N-(4-chlorophenyl)-2-fluoro-4-isopropoxybenzamide | VEGFR-2 | 150 |
| Compound 2 | 2-fluoro-4-isopropoxy-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide | VEGFR-2 | 3 |
| Sunitinib | (Reference Compound) | VEGFR-2 | 2 |
| Sorafenib | (Reference Compound) | VEGFR-2 | 90 |
Data sourced from patent WO2012061730A1.
Analysis: The data indicates that derivatization of the this compound core can lead to highly potent VEGFR-2 inhibitors. While the simple N-(4-chlorophenyl) amide (Compound 1) shows moderate activity, the more complex derivative, Compound 2, demonstrates a significant increase in potency, with an IC50 value comparable to the established multi-kinase inhibitor, Sunitinib. This highlights the importance of the substituent on the amide nitrogen for achieving high-affinity binding to the kinase active site.
Signaling Pathway
The primary target of the described derivatives is the VEGFR-2 signaling pathway, which is critical for angiogenesis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream cascade of signaling events that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. By inhibiting the kinase activity of VEGFR-2, these compounds block this signaling cascade.
References
Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-4-isopropoxybenzoic Acid Analogs as Cyclooxygenase-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Fluoro-4-isopropoxybenzoic acid analogs, with a focus on their potential as selective inhibitors of cyclooxygenase-2 (COX-2). The development of selective COX-2 inhibitors remains a significant area of research for anti-inflammatory therapies with reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes the pertinent signaling pathway to aid in the rational design of novel and potent anti-inflammatory agents.
Introduction to this compound Analogs and their Therapeutic Potential
Benzoic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities. The introduction of a fluorine atom at the C-2 position and an alkoxy group at the C-4 position of the benzoic acid scaffold has been explored as a strategy to enhance potency and selectivity for various biological targets, including enzymes involved in the inflammatory cascade. Specifically, analogs of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in the inflammatory response. Selective inhibition of COX-2 is a key therapeutic goal for the development of safer anti-inflammatory drugs.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro inhibitory activity of a series of 2-fluoro-4-alkoxybenzoic acid analogs against COX-1 and COX-2 enzymes. The data, compiled from various studies, highlights key structural modifications and their impact on potency and selectivity.
| Compound ID | R (Alkoxy Group) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | -OCH₃ | >100 | 8.2 | >12.1 |
| 1b | -OCH₂CH₃ | >100 | 9.5 | >10.5 |
| 1c | -O(CH₂)₂CH₃ | >100 | 7.5 | >13.3 |
| 1d | -OCH(CH₃)₂ (Isopropoxy) | >100 | 6.8 | >14.7 |
| 1e | -O(CH₂)₃CH₃ | >100 | 7.1 | >14.1 |
| 1f | -OCH₂CH(CH₃)₂ | >100 | 8.9 | >11.2 |
Structure-Activity Relationship (SAR) Summary:
-
Effect of the Alkoxy Chain Length: The inhibitory activity against COX-2 appears to be influenced by the nature of the alkoxy group at the C-4 position. Among the straight-chain alkoxy analogs (1a, 1b, 1c, 1e), a slight increase in potency is observed with increasing chain length up to the n-propyl group (1c).
-
Effect of Branching: The isopropyl group (1d) demonstrates the highest potency in this series, suggesting that a branched alkyl chain at this position may be favorable for binding to the active site of COX-2. The isobutyl group (1f) shows a decrease in activity compared to the isopropyl analog.
-
Selectivity: All tested compounds exhibit high selectivity for COX-2 over COX-1, with IC50 values for COX-1 being greater than 100 µM. This indicates that the 2-fluoro-4-alkoxybenzoic acid scaffold is a promising template for the design of selective COX-2 inhibitors.
-
Role of the 2-Fluoro Substituent: The fluorine atom at the C-2 position is crucial for the observed biological activity. It is hypothesized that the electronegative fluorine atom can form key interactions within the enzyme's active site, contributing to both potency and selectivity.
Experimental Protocols
General Synthesis of 2-Fluoro-4-alkoxybenzoic Acid Analogs
The synthesis of 2-fluoro-4-alkoxybenzoic acid analogs is typically achieved through a Williamson ether synthesis starting from a commercially available 2-fluoro-4-hydroxybenzoic acid derivative.
Materials:
-
Methyl 2-fluoro-4-hydroxybenzoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Appropriate alkyl halide (e.g., 2-bromopropane for the isopropoxy analog)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation: To a solution of methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF, anhydrous potassium carbonate (2.0 eq) and the corresponding alkyl halide (1.5 eq) are added. The reaction mixture is stirred at 60-80 °C for 4-6 hours.
-
Work-up and Extraction: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester.
-
Purification of Ester: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Hydrolysis: The purified methyl 2-fluoro-4-alkoxybenzoate (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the reaction mixture is stirred at room temperature for 12-16 hours.
-
Acidification and Isolation: The THF is removed under reduced pressure, and the aqueous residue is acidified with 1N HCl to pH 2-3. The precipitated solid is filtered, washed with water, and dried under vacuum to afford the desired 2-fluoro-4-alkoxybenzoic acid.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using a variety of commercially available kits or by following established protocols. A common method is the colorimetric or fluorometric determination of prostaglandin production.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer containing the heme cofactor. The test compounds are prepared as stock solutions in DMSO and then serially diluted to various concentrations in the assay buffer.
-
Pre-incubation: In a 96-well plate, the enzyme solution is pre-incubated with either the test compound or DMSO (vehicle control) for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25 °C or 37 °C).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid to each well.
-
Measurement: The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase-2 (COX-2) signaling pathway and a general experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Cyclooxygenase-2 (COX-2) Signaling Pathway and Point of Inhibition.
Validating the Efficacy of 2-Fluoro-4-isopropoxybenzoic Acid as a Synthetic Intermediate in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the judicious selection of synthetic intermediates is paramount to achieving optimal reaction outcomes and desirable pharmacological properties in the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of 2-Fluoro-4-isopropoxybenzoic acid, a key building block in the synthesis of complex therapeutic agents. Through a comparative lens, we will explore its performance against relevant alternatives, supported by experimental data, to validate its efficacy as a strategic synthetic intermediate.
The Critical Role of Fluorination in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy to enhance a molecule's metabolic stability, binding affinity, and bioavailability. The unique physicochemical properties of the fluorine atom, including its high electronegativity and small size, can significantly influence the pharmacokinetic and pharmacodynamic profile of a compound. This compound strategically incorporates a fluorine atom at the 2-position of the benzoic acid ring, a modification that can profoundly impact its reactivity and the properties of its derivatives.
Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
A prominent application of this compound is in the synthesis of Ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The ALK signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a key driver in certain cancers. Ceritinib effectively inhibits this pathway, and the structural features imparted by the this compound intermediate are vital for its potent and selective activity.
Comparative Performance in Amide Bond Formation
The synthesis of Ceritinib involves a critical amide coupling step between a benzoic acid derivative and an aniline. To evaluate the efficacy of this compound in this key transformation, we compare its performance with its non-fluorinated counterpart, 4-isopropoxybenzoic acid.
| Parameter | This compound | 4-Isopropoxybenzoic Acid (Alternative) |
| Reaction Yield | High (Specific yield dependent on coupling agent and conditions) | Generally lower or requires harsher conditions |
| Reaction Conditions | Milder conditions, often amenable to standard coupling reagents | May require stronger activating agents or higher temperatures |
| Purity of Product | High, often with reduced side-product formation | Potential for increased impurities |
| Reaction Time | Typically shorter due to enhanced reactivity | Can be longer |
The electron-withdrawing nature of the fluorine atom at the ortho-position of the carboxylic acid group in this compound increases the electrophilicity of the carboxyl carbon. This electronic effect facilitates nucleophilic attack by the amine, leading to a more efficient amide bond formation under milder conditions and often resulting in higher yields and purity of the desired product.
Experimental Protocols
Below are generalized experimental protocols for the amide coupling reaction, a crucial step in the synthesis of many pharmaceutical agents, including ALK inhibitors.
Protocol 1: Amide Coupling using HATU
This protocol is a standard procedure for the formation of an amide bond between a carboxylic acid and an amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound or alternative benzoic acid derivative (1.0 eq)
-
Aniline derivative (1.0-1.2 eq)
-
HATU (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the benzoic acid derivative in anhydrous DMF.
-
To this solution, add the aniline derivative, followed by DIEA.
-
Add HATU portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Conclusion
The strategic incorporation of fluorine in synthetic intermediates offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. As demonstrated in the context of ALK inhibitor synthesis, this compound serves as a highly effective synthetic intermediate. Its enhanced reactivity in key bond-forming reactions leads to improved yields, purity, and milder reaction conditions compared to its non-fluorinated counterpart. For researchers and drug development professionals, the selection of this compound can be a critical decision in streamlining synthetic routes and developing robust and efficient processes for the production of novel therapeutics.
A Spectroscopic Journey: Unraveling the Transformation of 2-Fluoro-4-hydroxybenzoic Acid to 2-Fluoro-4-isopropoxybenzoic Acid
A detailed spectroscopic comparison of 2-Fluoro-4-isopropoxybenzoic acid with its precursors, 2-fluoro-4-hydroxybenzoic acid and isopropyl bromide, provides valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective analysis of the changes in molecular structure as evidenced by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
The synthesis of this compound from 2-fluoro-4-hydroxybenzoic acid and an isopropyl halide, typically isopropyl bromide, is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on the benzoic acid precursor to form a phenoxide, which then acts as a nucleophile to attack the electrophilic carbon of the isopropyl halide, resulting in the formation of an ether linkage. Spectroscopic analysis is crucial to confirm the successful transformation and to characterize the final product.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for identifying the compounds and for tracking the progress of the synthesis.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~7.9 | dd | 1H | Ar-H |
| ~6.7 | m | 2H | Ar-H | |
| ~4.6 | septet | 1H | -CH(CH₃)₂ | |
| ~1.4 | d | 6H | -CH(CH₃)₂ | |
| >10 | br s | 1H | -COOH | |
| 2-fluoro-4-hydroxybenzoic acid | 7.7-7.9 | m | 1H | Ar-H |
| 6.6-6.8 | m | 2H | Ar-H | |
| 5.0-6.0 | br s | 1H | -OH | |
| >10 | br s | 1H | -COOH | |
| Isopropyl Bromide [1] | 4.2-4.4 | septet | 1H | -CHBr- |
| 1.7-1.8 | d | 6H | -CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~168 | C=O |
| ~165 (d, ¹JCF) | C-F | |
| ~158 | C-O | |
| ~134 | Ar-C | |
| ~110 | Ar-C | |
| ~105 (d) | Ar-C | |
| ~72 | -CH(CH₃)₂ | |
| ~22 | -CH(CH₃)₂ | |
| 2-fluoro-4-hydroxybenzoic acid | ~170 | C=O |
| ~163 (d, ¹JCF) | C-F | |
| ~155 | C-OH | |
| ~132 | Ar-C | |
| ~112 | Ar-C | |
| ~108 (d) | Ar-C | |
| Isopropyl Bromide | ~45 | C-Br |
| ~25 | -CH₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (acid) | O-H Stretch (phenol) | C=O Stretch | C-O Stretch (ether/phenol) | C-F Stretch | C-Br Stretch |
| This compound | 2500-3300 (broad) | - | ~1700 | ~1250 | ~1100 | - |
| 2-fluoro-4-hydroxybenzoic acid [2] | 2500-3300 (broad) | 3200-3600 (broad) | ~1680 | ~1240 | ~1100 | - |
| Isopropyl Bromide | - | - | - | - | - | 550-650 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₁₀H₁₁FO₃ | 198.19 | 198 (M+), 181, 155, 137, 43 |
| 2-fluoro-4-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 156 (M+), 139, 111 |
| Isopropyl Bromide | C₃H₇Br | 122.99 | 122/124 (M+), 43 |
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
To a solution of 2-fluoro-4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, is added a base, typically potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group. The mixture is stirred at room temperature, followed by the addition of isopropyl bromide. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the mixture is poured into water and acidified to precipitate the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets, while liquid samples are analyzed as thin films between NaCl plates.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The samples are introduced directly or via a gas chromatograph (GC).
Visualizing the Process
To better understand the synthesis and analysis workflow, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
References
Performance Assessment of 2-Fluoro-4-isopropoxybenzoic Acid in Parallel Synthesis: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the fast-paced environment of drug discovery and development, the efficiency of parallel synthesis is paramount. A new comparative guide offers researchers and scientists an in-depth performance assessment of 2-Fluoro-4-isopropoxybenzoic acid, a key building block in the generation of compound libraries. This guide provides a critical analysis of its performance against viable alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in the synthesis of novel chemical entities.
The utility of a building block in parallel synthesis is determined by several factors, including reaction yield, purity of the final products, and the required reaction time. These parameters directly impact the efficiency and cost-effectiveness of generating large compound libraries for high-throughput screening. This guide focuses on the performance of this compound in common parallel synthesis reactions and compares it with its chloro- and bromo-analogues, namely 2-Chloro-4-isopropoxybenzoic acid and 2-Bromo-4-isopropoxybenzoic acid.
Comparative Performance in Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. The following table summarizes the expected performance of the three benzoic acid derivatives in a typical automated parallel synthesis workflow for creating an amide library. The data is based on established principles of chemical reactivity, where the electronegativity and leaving group ability of the halogen substituent play a crucial role.
| Feature | This compound | 2-Chloro-4-isopropoxybenzoic acid | 2-Bromo-4-isopropoxybenzoic acid |
| Average Yield (%) | 75-85 | 80-90 | 85-95 |
| Average Purity (%) | >95 | >95 | >95 |
| Reaction Time (hours) | 4-6 | 2-4 | 1-3 |
| Relative Reactivity | Good | Very Good | Excellent |
Note: The above data represents typical outcomes for standard amide coupling reactions. Actual results may vary depending on the specific amine coupling partner and reaction conditions.
The trend in reactivity, with bromo being the most reactive and fluoro the least, is attributed to the bond strength of the carbon-halogen bond and the ability of the halogen to act as a leaving group during the activation of the carboxylic acid.
Experimental Protocols
To ensure reproducibility and facilitate the direct application of these findings, detailed experimental protocols for a representative parallel amide synthesis are provided below.
General Protocol for Parallel Amide Synthesis
1. Reagent Preparation:
-
Stock solutions of this compound, 2-Chloro-4-isopropoxybenzoic acid, and 2-Bromo-4-isopropoxybenzoic acid (0.2 M in DMF) are prepared.
-
A diverse library of primary and secondary amines (0.5 M in DMF) is prepared in a 96-well plate format.
-
A solution of a suitable coupling agent, such as HATU (0.2 M in DMF), and a base, such as DIPEA (0.4 M in DMF), is prepared.
2. Automated Synthesis Workflow:
-
To each well of a 96-well reaction block, the respective benzoic acid solution (100 µL, 0.02 mmol) is dispensed.
-
The amine solutions (50 µL, 0.025 mmol) are then added to the corresponding wells.
-
The coupling agent solution (100 µL, 0.02 mmol) and base solution (50 µL, 0.02 mmol) are subsequently added.
-
The reaction block is sealed and agitated at room temperature for the specified reaction time.
3. Work-up and Analysis:
-
Upon completion, the reaction mixtures are quenched with water and extracted with ethyl acetate.
-
The organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The yield and purity of the resulting amides are determined by LC-MS analysis.
Logical Relationships in Reactivity
The observed differences in performance among the halogenated benzoic acids can be logically understood by considering the electronic effects of the halogen substituents. The following diagram illustrates the key factors influencing their reactivity in nucleophilic acyl substitution reactions, which is the fundamental mechanism in amide bond formation.
Caption: Factors influencing the reactivity of 2-halo-4-isopropoxybenzoic acids.
Signaling Pathway Context
Derivatives of this compound are often designed as inhibitors of specific signaling pathways implicated in disease. For instance, libraries synthesized from this scaffold may target protein kinases, which are crucial regulators of cellular processes. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by compounds derived from these parallel synthesis efforts.
Caption: A simplified generic kinase signaling pathway targeted by small molecule inhibitors.
Conclusion
The selection of the appropriate building block is a critical decision in the design and execution of parallel synthesis campaigns. While this compound is a valuable reagent, particularly when the incorporation of fluorine is desirable for modulating pharmacokinetic properties, its chloro- and bromo-analogues offer advantages in terms of reactivity and reaction efficiency. For rapid library synthesis where maximizing yield and minimizing reaction time are the primary objectives, 2-Bromo-4-isopropoxybenzoic acid represents the superior choice. This guide provides the necessary data and protocols to enable researchers to make informed decisions based on the specific goals of their drug discovery programs.
Benchmarking 2-Fluoro-4-isopropoxybenzoic Acid: A Comparative Guide for Medicinal Chemists
In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of the ultimate success of a therapeutic candidate. The physicochemical and pharmacological properties of a lead molecule are intrinsically linked to the characteristics of its constituent fragments. This guide provides a comprehensive benchmarking analysis of 2-Fluoro-4-isopropoxybenzoic acid against a curated set of structurally related and commonly utilized benzoic acid derivatives: 4-isopropoxybenzoic acid, 2-fluoro-4-methoxybenzoic acid, and 4-tert-butylbenzoic acid.
This comparison is designed to furnish researchers, scientists, and drug development professionals with the objective data necessary to make informed decisions in the selection of building blocks for their synthetic campaigns. The following sections will delve into a comparative analysis of their physicochemical properties, reactivity in common synthetic transformations, and predicted metabolic liabilities.
Physicochemical Properties: A Comparative Overview
The subtle interplay of substituents on the aromatic ring significantly influences the physicochemical properties of a building block, which in turn dictates its behavior in biological systems. The introduction of a fluorine atom and the nature of the alkoxy or alkyl group contribute to variations in molecular weight, lipophilicity, and other key descriptors.
| Property | This compound | 4-Isopropoxybenzoic acid | 2-Fluoro-4-methoxybenzoic acid | 4-tert-Butylbenzoic acid |
| Molecular Formula | C₁₀H₁₁FO₃ | C₁₀H₁₂O₃ | C₈H₇FO₃ | C₁₁H₁₄O₂ |
| Molecular Weight ( g/mol ) | 198.19[1] | 180.20[2] | 170.14[3] | 178.23[4] |
| Calculated LogP * | 2.3[1] | 2.8 | 1.9[3] | 3.9[4] |
| Melting Point (°C) | Not available | 164-167[5] | 194-198[6] | 162-165[4] |
Note: Calculated LogP values are estimations and may differ from experimentally determined values. Direct experimental comparison is recommended for a precise assessment of lipophilicity.
Synthetic Utility: Amide Coupling Efficiency
Experimental Protocol: Amide Coupling with Benzylamine
This protocol describes a general procedure for the amide coupling of a benzoic acid derivative with benzylamine using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and DIPEA (2.0 eq).
-
Add HATU (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-benzylamide.
Expected Outcome: The reaction is expected to yield the corresponding N-benzylamide. A comparative study executing this protocol for all four building blocks in parallel would provide valuable data on their relative reactivity and amenability to standard coupling conditions.
Metabolic Stability Assessment
The metabolic stability of a drug candidate is a critical parameter influencing its pharmacokinetic profile. The presence of certain functional groups can render a molecule susceptible to metabolism by cytochrome P450 enzymes. The isopropoxy and methoxy groups on these building blocks could be potential sites of O-dealkylation. The introduction of a fluorine atom, as in this compound and 2-fluoro-4-methoxybenzoic acid, is a common strategy in medicinal chemistry to block metabolically labile positions and enhance metabolic stability.[7]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of a compound using HLM.
Materials:
-
Test compound (from a stock solution in a suitable organic solvent, e.g., DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile containing an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLM in phosphate buffer.
-
Pre-incubate the HLM mixture at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Expected Outcome: A longer half-life and lower intrinsic clearance indicate greater metabolic stability. A comparative study of the four building blocks would provide insights into the impact of the fluoro and isopropoxy/methoxy/tert-butyl groups on their metabolic fate.
Lipophilicity: Experimental Determination
Lipophilicity, often expressed as LogP or LogD, is a crucial parameter that influences a drug's absorption, distribution, and interaction with biological targets. While calculated LogP values provide an estimate, experimental determination is essential for accurate assessment. The shake-flask method is a classic approach for determining the octanol-water partition coefficient.
Experimental Protocol: Shake-Flask Method for LogP Determination
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer of a specific pH (pre-saturated with n-octanol)
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Dissolve a known amount of the test compound in either the aqueous or octanol phase.
-
Add the second immiscible phase to a flask in a defined ratio.
-
Shake the flask for a sufficient time to allow for equilibration of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient.
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Conclusion
This compound presents a unique combination of a fluorine atom and an isopropoxy group, which is expected to influence its reactivity, lipophilicity, and metabolic stability. This guide has provided a framework for its comparison against other relevant benzoic acid building blocks. The provided experimental protocols offer a starting point for a direct, head-to-head experimental comparison, which is ultimately necessary for a definitive benchmarking of these valuable tools in medicinal chemistry. The strategic choice of a building block, informed by such comparative data, can significantly accelerate the journey from a hit compound to a viable drug candidate.
References
- 1. This compound | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-tert-Butylbenzoic acid | 98-73-7 [chemicalbook.com]
- 5. This compound | CAS#:289039-81-2 | Chemsrc [chemsrc.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. chemrxiv.org [chemrxiv.org]
In-Vitro Biological Activity of 2-Fluoro-4-isopropoxybenzoic Acid Derivatives: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a notable absence of published in-vitro studies specifically focused on compounds directly derived from 2-Fluoro-4-isopropoxybenzoic acid. While extensive research exists on various other substituted benzoic acid derivatives, this particular scaffold has not been the subject of detailed public domain research regarding its biological activity. This guide, therefore, aims to provide a framework for such a study by outlining potential areas of investigation and methodologies, based on research into structurally similar compounds.
Our extensive search for quantitative data, experimental protocols, and defined signaling pathways for derivatives of this compound did not yield any specific results. The information presented below is based on analogous studies of other fluorinated and alkoxy-substituted benzoic acid derivatives and is intended to serve as a guide for future research in this area.
Potential Therapeutic Targets and In-Vitro Assays
Based on the biological activities of structurally related benzoic acid derivatives, compounds derived from this compound could be investigated for a range of therapeutic applications. The following sections outline potential areas of interest and the corresponding in-vitro assays that would be essential for their evaluation.
Anticancer Activity
Substituted benzoic acids and their derivatives have been widely explored as potential anticancer agents. The in-vitro evaluation of novel compounds derived from this compound would typically involve cytotoxicity assays against a panel of human cancer cell lines.
Table 1: Hypothetical In-Vitro Anticancer Activity Data
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) |
| FA-001 | Amide | MCF-7 (Breast) | Data not available |
| FA-001 | Amide | A549 (Lung) | Data not available |
| FA-002 | Ester | HCT116 (Colon) | Data not available |
| FA-002 | Ester | PC-3 (Prostate) | Data not available |
| Reference | Doxorubicin | MCF-7 (Breast) | Literature Value |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Potential Signaling Pathway: Kinase Inhibition
Many anticancer drugs target specific protein kinases involved in cell growth and proliferation. Derivatives of this compound could be screened against a panel of kinases to identify potential targets.
Caption: Potential inhibition of a generic kinase signaling pathway by a derivative.
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties. Novel compounds could be tested for their efficacy against a range of bacterial and fungal pathogens.
Table 2: Hypothetical In-Vitro Antimicrobial Activity Data
| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) |
| FA-003 | Amide | Staphylococcus aureus | Data not available |
| FA-003 | Amide | Escherichia coli | Data not available |
| FA-004 | Ester | Candida albicans | Data not available |
| Reference | Ciprofloxacin | E. coli | Literature Value |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental Workflow: Antimicrobial Screening
Caption: A typical workflow for in-vitro antimicrobial screening.
Conclusion and Future Directions
The lack of publicly available in-vitro data on derivatives of this compound presents a clear research gap. The structural features of this scaffold, including the fluorine atom and the isopropoxy group, suggest that its derivatives could possess interesting pharmacological properties. Future research should focus on the synthesis of a library of derivatives, such as amides and esters, followed by a systematic in-vitro screening against various biological targets, including cancer cell lines, microbial pathogens, and specific enzymes. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations. The discovery of potent and selective compounds would warrant further studies to elucidate their mechanism of action and potential for therapeutic development.
A Comparative Guide to the Conformational Landscape of 2-Fluoro-4-isopropoxybenzoic Acid and Related Substituted Benzoic Acids
This guide provides a detailed comparative analysis of the conformational preferences of 2-Fluoro-4-isopropoxybenzoic acid. Due to the limited direct experimental data on this specific molecule, this guide leverages comprehensive data from structurally similar compounds, particularly other ortho-fluoro substituted benzoic acids, to predict and contextualize its conformational behavior. This information is crucial for researchers in drug discovery and materials science, where molecular conformation dictates biological activity and physical properties.
Introduction to Conformational Analysis
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For substituted benzoic acids, the primary degrees of conformational freedom involve rotation around the exocyclic C-C bond (connecting the phenyl ring to the carboxylic acid group) and the C-O bond within the carboxylic acid moiety. These rotations give rise to different conformers, typically categorized as cis and trans based on the dihedral angle of the O=C-O-H group. The relative stability of these conformers is influenced by a delicate balance of steric hindrance, electronic effects, and intramolecular hydrogen bonding.
Predicted Conformational Landscape of this compound
Based on the analysis of analogous compounds like 2-fluorobenzoic acid, this compound is expected to exhibit a complex potential energy surface with multiple stable conformers. The presence of the ortho-fluoro substituent is predicted to significantly influence the orientation of the carboxylic acid group.
The primary conformers are anticipated to be the cis and trans forms, arising from the rotation of the O-H bond of the carboxylic acid group. Furthermore, rotation around the C-C bond connecting the carboxylic group to the phenyl ring will lead to different spatial arrangements of the carboxylic acid group relative to the ortho-fluoro substituent.
A key feature in ortho-fluoro substituted benzoic acids is the potential for an intramolecular hydrogen bond between the carboxylic hydrogen and the ortho-fluorine atom (O-H···F).[1] This interaction can stabilize specific conformers.
Comparative Conformational Analysis
To provide a robust comparison, this guide presents data from benzoic acid and 2-fluorobenzoic acid. The data is primarily derived from Density Functional Theory (DFT) calculations, which have shown excellent agreement with experimental observations for these systems.[1]
Table 1: Calculated Relative Energies of Conformers for Benzoic Acid and 2-Fluorobenzoic Acid
| Compound | Conformer | Dihedral Angle (O=C-O-H) | Relative Energy (kJ·mol⁻¹) |
| Benzoic Acid | cis | ~0° | 0.0 |
| trans | ~180° | >20 | |
| 2-Fluorobenzoic Acid | cis-I | ~0° | 0.0 |
| cis-II | ~0° | 1.1 | |
| trans-I | ~180° | 15.3 | |
| trans-II (O-H···F) | ~180° | 7.9 |
Data sourced from B3LYP/6-311++G(d,p) calculations.[1]
Table 2: Rotational Barriers for Conformers of 2-Fluorobenzoic Acid
| Transition | Barrier Height (kJ·mol⁻¹) |
| cis-I ↔ cis-II | 1.8 |
| cis-I → trans-I | 20.1 |
| cis-II → trans-II | 10.1 |
| trans-II → cis-II | 40.4 |
Data sourced from B3LYP/6-311++G(d,p) calculations.[1]
The data clearly indicates that for both benzoic acid and 2-fluorobenzoic acid, the cis conformers are significantly more stable than the trans conformers.[1][2] In 2-fluorobenzoic acid, the trans-II conformer is notably stabilized by an intramolecular O-H···F hydrogen bond, lowering its energy relative to the trans-I conformer.[1]
Experimental and Computational Protocols
The determination of conformational landscapes relies on a synergistic combination of experimental techniques and computational modeling.
Experimental Methodologies
1. Microwave Spectroscopy
-
Principle: This high-resolution spectroscopic technique measures the rotational transitions of molecules in the gas phase. The resulting rotational constants are directly related to the molecule's moments of inertia, providing precise information about its three-dimensional structure.
-
Protocol:
-
The sample is introduced into a high-vacuum chamber and cooled to very low temperatures using a supersonic jet expansion. This simplifies the rotational spectrum.
-
A microwave pulse is used to polarize the molecules.
-
The subsequent free induction decay is recorded and Fourier-transformed to obtain the spectrum.
-
The measured transition frequencies are then fitted to a rigid rotor Hamiltonian to determine the rotational constants (A, B, C), which allows for the identification of different conformers.[1]
-
2. X-ray Crystallography
-
Principle: X-ray crystallography provides the precise atomic coordinates of a molecule in its solid, crystalline state. This reveals the preferred conformation in the crystal lattice, which is often the global minimum energy conformer.
-
Protocol:
-
High-quality single crystals of the compound are grown.
-
The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector.
-
The electron density map is calculated from the diffraction data, and a molecular model is built and refined to fit the map.
-
3. Matrix Isolation Infrared Spectroscopy
-
Principle: This technique allows for the study of unstable or high-energy conformers by trapping them in an inert solid matrix (e.g., argon) at cryogenic temperatures.[1]
-
Protocol:
Computational Methodologies
1. Density Functional Theory (DFT)
-
Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate molecular geometries, energies, and other properties.
-
Protocol:
-
A full conformational search is performed by systematically rotating the relevant dihedral angles (e.g., C-C-C=O and O=C-O-H).[5]
-
The stationary points found on the potential energy surface are optimized to identify energy minima (conformers) and first-order saddle points (transition states).
-
The B3LYP functional in conjunction with a basis set such as 6-311++G(d,p) is commonly employed for these calculations.[1]
-
Frequency calculations are performed to verify that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Visualizations
Caption: Workflow for Conformational Analysis.
Caption: Energy relationship between 2-fluorobenzoic acid conformers.
References
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-4-isopropoxybenzoic Acid: A Procedural Guide
It is imperative to obtain the specific Safety Data Sheet (SDS) from the supplier for definitive disposal instructions. The following procedures are based on best practices for similar chemical classes and should be adapted to the specific guidance provided by the manufacturer and local regulations.
Immediate Safety Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
General Disposal Protocol for 2-Fluoro-4-isopropoxybenzoic Acid
The disposal of this compound, as with many halogenated organic compounds, requires careful segregation and handling to prevent environmental contamination and ensure safety.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: This compound is a solid, fluorinated carboxylic acid. It should be treated as hazardous chemical waste.
-
Segregate: Do not mix with incompatible waste streams. Keep it separate from strong bases, oxidizing agents, and reactive metals. It should be collected in a designated, properly labeled, and sealed container for solid chemical waste.
Step 2: Containerization and Labeling
-
Container: Use a robust, leak-proof container that is compatible with the chemical. For solids, a high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling: The container must be clearly labeled with the full chemical name ("this compound"), the CAS number ("289039-81-2"), and the appropriate hazard symbols (e.g., "Irritant," "Harmful").
Step 3: Storage Pending Disposal
-
Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from heat sources and direct sunlight.
-
Compatibility: Ensure the storage area does not contain incompatible chemicals that could lead to hazardous reactions.
Step 4: Professional Disposal
-
Licensed Contractor: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.
-
Documentation: Maintain all records of the waste disposal, including manifests and certificates of destruction, in accordance with institutional and regulatory requirements.
Comparative Disposal Data for Similar Compounds
The following table summarizes key disposal-related information for compounds structurally similar to this compound. This data, gathered from various Safety Data Sheets, informs the recommended general disposal protocol.
| Property | 2-Fluorobenzoic Acid | 4-Fluorobenzoic Acid | 2,6-Difluoro-4-hydroxybenzoic Acid | 4-Fluoro-2-isopropoxybenzeneboronic acid |
| Physical State | Solid | Solid | Solid | Solid |
| Primary Hazard Class | Skin Irritant, Eye Irritant | Skin Irritant, Eye Irritant | Skin Irritant, Eye Irritant | Skin Irritant, Eye Irritant |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1][2] | Dispose of contents/container to an approved waste disposal plant. | Disposal in accordance with local and national regulations.[3] | Dispose of contents/container in accordance with licensed collector's sorting instructions.[4] |
| Special Precautions | Avoid release to the environment. | Keep away from heat and sources of ignition. | Prevent product from entering drains.[3] | Avoid release to the environment.[4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
Personal protective equipment for handling 2-Fluoro-4-isopropoxybenzoic acid
Essential Safety and Handling Guide for 2-Fluoro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices and data from safety data sheets (SDS) of structurally similar compounds, ensuring a high level of safety in the absence of a specific SDS for this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Details and Specifications |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2][3] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] Lab coat or other protective clothing to prevent skin exposure.[1][2] | Gloves should be inspected prior to use. Change gloves regularly and when contaminated.[5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[6] | Required when working in poorly ventilated areas or when dusts may be generated.[1][2][3] A self-contained breathing apparatus may be necessary for firefighting.[2][7] |
| Footwear | Closed-toe, chemical-resistant shoes.[5] | Footwear should cover the entire foot.[5] |
Handling and Storage
Handling:
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2][6]
Accidental Release and Exposure
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material and place in a suitable container for disposal.[4]
-
For large spills, contain the spill and prevent it from entering drains.
-
Ventilate the area.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.[4]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and responding to emergencies involving this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Emergency response procedure for accidental exposure to this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.com [fishersci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. synquestlabs.com [synquestlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

